Diethyl 2-benzoylmalonate
Description
Structure
2D Structure
Properties
IUPAC Name |
diethyl 2-benzoylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQBATDJIKIMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341016 | |
| Record name | Diethyl benzoylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-97-4 | |
| Record name | Diethyl benzoylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2-Benzoylmalonate: Structural Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-benzoylmalonate, systematically known as diethyl 2-benzoylpropanedioate and often referred to as benzoylmalonic acid diethyl ester, is a chemical compound with significant utility in organic synthesis. This technical guide provides a comprehensive overview of its structural properties, detailed analytical methodologies for its characterization, and insights into its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a compilation of essential data and experimental protocols to facilitate its application in research and development.
Structural Properties
This compound is a diester derivative of malonic acid, characterized by the presence of a benzoyl group attached to the central carbon atom. This structural feature significantly influences its chemical reactivity and physical properties.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-benzoylpropanedioate | |
| Synonyms | Benzoylmalonic acid diethyl ester, Diethyl benzoylmalonate | |
| CAS Number | 1087-97-4 | [1] |
| Molecular Formula | C₁₄H₁₆O₅ | [2] |
| Molecular Weight | 264.27 g/mol | |
| Boiling Point | 195 °C at 14 mmHg | [1] |
| Refractive Index (n²⁵D) | 1.5063–1.5066 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A well-established and reliable method is the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.[3] This procedure offers good yields and is a practical approach for laboratory-scale synthesis.
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound from diethyl malonate and benzoic acid.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a procedure described in Organic Syntheses.[3]
Materials:
-
Diethyl malonate
-
Magnesium turnings
-
Absolute ethanol
-
Dry benzene
-
Benzoic acid
-
Triethylamine
-
Ethyl chlorocarbonate
-
Dry toluene
-
5% Sulfuric acid
-
Concentrated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ether
Procedure:
-
Preparation of Ethoxymagnesium Diethyl Malonate: In a flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are activated and then reacted with absolute ethanol. Diethyl malonate, diluted with a mixture of absolute ethanol and dry ether, is added dropwise to the magnesium ethoxide suspension. The mixture is refluxed until the magnesium is consumed. The solvent is then removed under reduced pressure, and dry benzene is added and subsequently distilled off to remove residual alcohol. The resulting ethoxymagnesium diethyl malonate is then dissolved in dry ether.[3]
-
Preparation of Mixed Benzoic-Carbonic Anhydride: In a separate three-necked flask, a solution of benzoic acid and triethylamine in dry toluene is cooled to below 0 °C. Ethyl chlorocarbonate is added dropwise while maintaining the low temperature. The mixture is stirred, resulting in the precipitation of triethylamine hydrochloride.[3]
-
Acylation: The ethereal solution of ethoxymagnesium diethyl malonate is added to the mixed anhydride solution at -5 to 0 °C with stirring. The reaction mixture is allowed to stand overnight and come to room temperature.[3]
-
Work-up and Purification: The reaction mixture is treated cautiously with 5% sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with dilute sulfuric acid, followed by a concentrated sodium bicarbonate solution to remove unreacted benzoic acid, and finally with water. The organic layer is dried over anhydrous sodium sulfate, the solvent is removed, and the crude product is purified by vacuum distillation to yield this compound.[3]
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet) and the aromatic protons of the benzoyl group are expected. A key signal for the methine proton (CH) adjacent to the carbonyl groups will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and benzoyl groups, the aromatic carbons, the methine carbon, and the carbons of the ethyl groups are characteristic.[2] |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities are prominent. Bands associated with C-O stretching and aromatic C-H and C=C vibrations are also expected. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of ethoxy groups and cleavage of the benzoyl group. |
Experimental Protocols for Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz or higher for ¹H).
-
Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard, with a wider spectral width and a longer acquisition time.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile organic solvent.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Biological Relevance and Applications in Drug Development
Currently, there is limited publicly available information directly detailing the biological activity or specific signaling pathways associated with this compound itself. However, malonate derivatives are a well-established class of intermediates in the synthesis of a wide range of biologically active molecules.
The presence of the benzoyl and malonate moieties provides a versatile scaffold for further chemical modifications, making it a valuable starting material for the synthesis of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. For instance, malonic acid esters are precursors to barbiturates, which have known effects on the central nervous system. Further research is warranted to explore the direct biological effects of this compound and its potential as a lead compound or key intermediate in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the structural properties, synthesis, and analytical characterization of this compound. The compiled data and experimental protocols offer a valuable resource for chemists and pharmaceutical scientists. While direct biological activity data for this specific compound is scarce, its structural features suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. Further investigation into its pharmacological properties is encouraged to unlock its full potential in the field of drug development.
References
Physical and chemical properties of Diethyl 2-benzoylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2-benzoylmalonate (CAS No. 1087-97-4). It includes a summary of its key identifiers, physical and chemical characteristics, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications, particularly as a versatile intermediate in organic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction
This compound is a diester derivative of malonic acid featuring a benzoyl substituent on the central methylene carbon. This structural feature imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of a variety of organic compounds, including heterocyclic systems of medicinal interest. Its ability to undergo various transformations, such as hydrolysis, decarboxylation, and reactions at the active methylene position, allows for the construction of complex molecular architectures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below.
Identifiers and General Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzoylmalonic acid diethyl ester |
| CAS Number | 1087-97-4[1][2] |
| Molecular Formula | C₁₄H₁₆O₅[1] |
| Molecular Weight | 264.27 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[2] |
Physical Properties
| Property | Value |
| Boiling Point | 195 °C at 14 mmHg |
| Density | 1.15 g/cm³ |
| Refractive Index (n²⁵D) | 1.5063–1.5066[3] |
Synthesis of this compound
A well-established method for the preparation of this compound is through the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.[3] This procedure, detailed in Organic Syntheses, provides a reliable route to the target compound.
Experimental Protocol
A. Ethoxymagnesiummalonic ester: [3]
-
In a 250-ml three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g-atom) of magnesium turnings, 5 ml of absolute ethanol, 0.2 ml of carbon tetrachloride, and 6 ml of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 ml of absolute ethanol.
-
Initiate the reaction, which may require occasional cooling. Add the remainder of the diethyl malonate solution at a rate that maintains a vigorous reaction.
-
After the reaction mixture has cooled to room temperature, cautiously add 60 ml of dry ether.
-
Once the reaction subsides, gently heat the mixture using a steam bath until nearly all the magnesium has dissolved.
-
Remove the alcohol and ether by distillation, first at atmospheric pressure and then under reduced pressure.
-
To the partially crystalline residue, add 60 ml of dry benzene and remove the solvent again by distillation under atmospheric and then reduced pressure.
-
Dissolve the final residue in 60 ml of dry ether.
B. Mixed benzoic-carbonic anhydride: [3]
-
In a 500-ml three-necked flask equipped with a low-temperature thermometer, an efficient stirrer, and a dropping funnel, place a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 ml of dry toluene.
-
Cool the solution to below 0°C using an ice-salt bath.
-
Add 21.7 g (0.2 mole) of ethyl chlorocarbonate at a rate that maintains the temperature below 0°C.
C. Diethyl benzoylmalonate: [3]
-
Transfer the ethereal solution of the ethoxymagnesiummalonic ester to the dropping funnel of the second flask.
-
Add the ether solution to the mixed anhydride with stirring, while maintaining the temperature between -5°C and 0°C.
-
Allow the mixture to stand overnight and come to room temperature.
-
Cautiously treat the reaction mixture with 400 ml of 5% sulfuric acid.
-
Separate the aqueous layer and extract it once with ether.
-
Combine the organic layers, wash with dilute sulfuric acid, and then with a concentrated sodium bicarbonate solution until no more benzoic acid is extracted.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation. The fraction boiling at 144–149°/0.8 mm is collected. The yield is 35.8–39.4 g (68–75%).
Synthesis Workflow
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound.
¹H NMR Spectrum
A ¹H NMR spectrum for Benzoylmalonic acid diethyl ester is available, which can be used for structural elucidation.[4]
Chemical Reactivity
The reactivity of this compound is primarily dictated by the presence of the two ester groups and the benzoyl group attached to the α-carbon.
Hydrolysis and Decarboxylation
Like other malonic esters, this compound can undergo hydrolysis of the ester groups to form the corresponding dicarboxylic acid. Subsequent heating can lead to decarboxylation, yielding a β-keto acid which can further decarboxylate to produce a ketone.
Use in Synthesis
This compound is a versatile intermediate in organic synthesis. The active methylene proton, although substituted, can potentially participate in certain reactions. More commonly, the molecule serves as a scaffold for the synthesis of more complex structures. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. For instance, it can be used to synthesize five-membered nitrogen-containing heterocyclic derivatives.[5]
Applications in Drug Development
While specific examples of marketed drugs directly synthesized from this compound are not widely documented in readily available literature, its structural motifs are of significant interest in medicinal chemistry. As an intermediate, it provides a platform for the synthesis of various heterocyclic compounds and other complex molecules that may possess biological activity.[5] The general class of malonic esters is crucial in the synthesis of numerous pharmaceuticals, including barbiturates and anti-inflammatory agents.[6][7] The presence of the benzoyl group in this compound offers a unique starting point for creating novel analogues of known drug classes or for exploring new chemical space in drug discovery programs.
Potential Signaling Pathway Involvement
Given its utility in synthesizing diverse heterocyclic scaffolds, compounds derived from this compound could potentially interact with a wide range of biological targets and signaling pathways. The specific pathway would be dependent on the final structure of the synthesized molecule.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and an introduction to its reactivity and potential applications. For researchers and professionals in drug development, this compound represents a key building block for the creation of novel and complex molecules with potential therapeutic value. Further exploration of its reactivity and application in the synthesis of new chemical entities is a promising area for future research.
References
- 1. scbt.com [scbt.com]
- 2. Diethyl Benzoylmalonate | 1087-97-4 | TCI Deutschland GmbH [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BENZOYLMALONIC ACID DIETHYL ESTER(1087-97-4) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. atlantis-press.com [atlantis-press.com]
An In-depth Technical Guide to the Synthesis of Diethyl 2-Benzoylmalonate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the synthesis mechanism for diethyl 2-benzoylmalonate, a valuable intermediate in organic synthesis. The guide details the prevalent reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visualizations to clarify the process.
Core Synthesis Mechanism: Acylation of Diethyl Malonate
The synthesis of this compound is fundamentally a C-acylation reaction of diethyl malonate. This process involves the formation of a stabilized enolate from diethyl malonate, which then acts as a nucleophile to attack an acylating agent. While direct acylation with benzoyl chloride is possible, higher yields are often achieved using a mixed anhydride method, which is the focus of this guide.[1]
The overall reaction is as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
The mechanism proceeds in several key stages:
-
Enolate Formation: The α-proton of diethyl malonate is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. A base is used to deprotonate the α-carbon, forming a resonance-stabilized enolate. In the high-yield method, an ethoxymagnesium derivative serves as the enolate source.[1]
-
Preparation of the Acylating Agent: Instead of using the highly reactive benzoyl chloride directly, a more selective mixed benzoic-carbonic anhydride is prepared. This is achieved by reacting benzoic acid with ethyl chlorocarbonate in the presence of a tertiary amine base like triethylamine.[1]
-
Nucleophilic Acyl Substitution: The diethyl malonate enolate attacks one of the carbonyl carbons of the mixed anhydride. This is followed by the collapse of the tetrahedral intermediate and elimination of a leaving group to yield the final C-acylated product, this compound.
The detailed mechanism is visualized below:
Caption: Detailed mechanism for this compound synthesis via the mixed anhydride method.
Experimental Protocol
The following protocol is adapted from a procedure reported in Organic Syntheses, which is known for its reliability and high yield.[1]
A. Preparation of the Ethoxymagnesium Derivative of Diethyl Malonate
-
Setup: Equip a flask with a reflux condenser.
-
Reagents: Add magnesium turnings (1 equiv.) to absolute ethanol (approx. 10 parts by weight).
-
Initiation: Add a small amount of carbon tetrachloride or iodine to initiate the reaction.
-
Reaction: Once the reaction begins, add diethyl malonate (1 equiv.) dissolved in anhydrous ether. Heat the mixture gently until nearly all the magnesium has reacted.
-
Solvent Removal: Remove the ethanol and ether by distillation under reduced pressure.
-
Final Preparation: Add dry benzene to the residue and remove it again by distillation to ensure an anhydrous product. Dissolve the final residue in dry ether.
B. Preparation of the Mixed Benzoic-Carbonic Anhydride
-
Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve benzoic acid (1 equiv.) and triethylamine (1 equiv.) in dry toluene.
-
Cooling: Cool the solution to between -5°C and 0°C using an ice-salt bath.
-
Addition: Slowly add ethyl chlorocarbonate (1 equiv.) while maintaining the temperature below 0°C.
C. Acylation and Product Formation
-
Addition: Add the ethereal solution of the ethoxymagnesium malonate derivative from step A to the mixed anhydride solution from step B, keeping the temperature between -5°C and 0°C.
-
Reaction Time: Allow the mixture to stand overnight, gradually warming to room temperature.
-
Work-up:
-
Cautiously add dilute sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and wash sequentially with dilute sulfuric acid, concentrated sodium bicarbonate solution (to remove unreacted benzoic acid), and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product by vacuum distillation.
-
Quantitative Data
The following data pertains to the outcome of the experimental protocol described above.[1]
| Parameter | Value |
| Yield | 68–75% |
| Boiling Point | 144–149°C at 0.8 mm Hg |
| Refractive Index | n²⁵D 1.5063–1.5066 |
Discussion of Alternative Methods
While the mixed anhydride method provides excellent yields, other synthetic routes have also been reported. These include:
-
Direct Acylation with Benzoyl Chloride: This method involves reacting the magnesium derivative of diethyl malonate directly with benzoyl chloride.[1]
-
Base-Mediated Acylation: The reaction can be performed using bases like sodium methoxide or sodium metal to form the enolate, followed by the addition of benzoyl chloride.[1]
-
Magnesium Chloride Catalysis: In the presence of magnesium chloride and two equivalents of a tertiary amine like triethylamine, diethyl malonate can be effectively C-acylated by acid chlorides.[2] This method avoids the pre-formation of the enolate in a separate step.[2]
References
Core Principles of Diethyl 2-Benzoylmalonate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-benzoylmalonate is a versatile synthetic intermediate characterized by a highly reactive methylene group activated by two adjacent ester functionalities and a benzoyl group. This guide provides an in-depth analysis of its fundamental reactivity, covering its synthesis, physicochemical properties, and key chemical transformations including alkylation, acylation, hydrolysis, and decarboxylation. Furthermore, its application in the synthesis of heterocyclic compounds is explored. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory applications.
Introduction
This compound, a β-dicarbonyl compound, serves as a valuable building block in organic synthesis. The presence of the electron-withdrawing benzoyl and diethyl ester groups significantly increases the acidity of the α-hydrogen, facilitating the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. Understanding the principles of its reactivity is crucial for its effective utilization in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆O₅ |
| Molecular Weight | 264.27 g/mol |
| Boiling Point | 144–149 °C at 0.8 mmHg[1] |
| Refractive Index (n²⁵D) | 1.5063–1.5066[1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the methine proton, and the aromatic protons of the benzoyl group.[2] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the methine carbon, the carbons of the ethyl groups, and the aromatic carbons.[3] |
| IR | Characteristic absorption bands for the C=O stretching of the ketone and ester groups, C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | Expected fragmentation patterns include the loss of ethoxy (-OC₂H₅) and carbethoxy (-COOC₂H₅) groups, as well as cleavage of the benzoyl group. The molecular ion peak is expected. |
Synthesis of this compound
The acylation of diethyl malonate is a common method for the synthesis of this compound. A reliable procedure involves the use of a mixed benzoic-carbonic anhydride as the acylating agent.[1]
Experimental Protocol: Synthesis via Mixed Anhydride[1]
-
Preparation of Ethoxymagnesiummalonic Ester: In a three-necked flask, react magnesium turnings (0.2 g-atom) with absolute ethanol (5 mL) and a small amount of carbon tetrachloride. To this, add a mixture of diethyl malonate (0.2 mole) and absolute ethanol (16 mL). Control the reaction rate by cooling as necessary. After the initial vigorous reaction subsides, gently heat the mixture until almost all the magnesium has reacted. Remove the alcohol and ether by distillation under reduced pressure.
-
Preparation of Mixed Benzoic-Carbonic Anhydride: In a separate three-necked flask, dissolve benzoic acid (0.2 mole) and triethylamine (0.2 mole) in dry toluene (200 mL). Cool the solution to below 0 °C and add ethyl chlorocarbonate (0.2 mole) while maintaining the low temperature.
-
Acylation: Add the ethereal solution of the ethoxymagnesiummalonic ester to the mixed anhydride solution at -5 to 0 °C with stirring. Allow the mixture to stand overnight, reaching room temperature.
-
Work-up and Purification: Cautiously treat the reaction mixture with 5% sulfuric acid. Separate the organic layer, wash it with dilute sulfuric acid, concentrated sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Core Reactivity Principles
The reactivity of this compound is dominated by the chemistry of its active methylene group and the susceptibility of its ester and ketone functionalities to nucleophilic attack.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is fundamental to its reactivity, as the enol form is the nucleophilic species in many reactions.
Alkylation
The enolate of this compound, readily formed by treatment with a suitable base (e.g., sodium ethoxide), undergoes nucleophilic substitution with alkyl halides. This reaction is a cornerstone of the malonic ester synthesis, allowing for the introduction of an alkyl group at the α-position.
Table 3: Representative Alkylation Reaction
| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield |
| This compound | Methyl Iodide | NaOEt | Ethanol | Reflux | Diethyl 2-benzoyl-2-methylmalonate | High (expected) |
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal.
-
To the cooled sodium ethoxide solution, add this compound dropwise with stirring.
-
Add methyl iodide to the resulting enolate solution and reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture and remove the ethanol by distillation.
-
Extract the product with a suitable organic solvent, wash with water, dry over an anhydrous salt, and purify by vacuum distillation.
Acylation
Similar to alkylation, the enolate of this compound can be acylated using acyl chlorides or anhydrides. This reaction introduces an additional acyl group at the α-position, leading to highly functionalized products.
Table 4: Representative Acylation Reaction
| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield |
| This compound | Acetyl Chloride | Pyridine | CH₂Cl₂ | Room Temp | Diethyl 2-acetyl-2-benzoylmalonate | Moderate to High (expected) |
-
In a flask, dissolve this compound and magnesium chloride in a dry aprotic solvent like acetonitrile or methylene chloride.
-
Add a tertiary amine base, such as pyridine or triethylamine.
-
Cool the mixture and add acetyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion.
-
Work-up involves washing with dilute acid and water, followed by extraction, drying, and purification of the product.
Hydrolysis and Decarboxylation
Upon heating with aqueous acid or base, the ester groups of this compound are hydrolyzed to carboxylic acids. The resulting β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation upon further heating to yield a β-keto acid, which can further decarboxylate to a ketone. This sequence is a key feature of the malonic ester synthesis.
-
Reflux this compound with a strong aqueous acid (e.g., H₂SO₄ or HCl).
-
Continue heating to effect decarboxylation, monitoring the evolution of CO₂.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and purify the resulting ketone (propiophenone) by distillation.
Application in Heterocyclic Synthesis
The array of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Synthesis of Pyrazoles
Reaction with hydrazine or its derivatives can lead to the formation of pyrazole rings. The dicarbonyl moiety of this compound can react with the two nucleophilic nitrogen atoms of hydrazine in a condensation reaction.
Synthesis of Pyrimidines
Condensation with urea or thiourea can be employed to construct pyrimidine rings, which are core structures in many biologically active molecules, including barbiturates.
Synthesis of Coumarins
The Knoevenagel condensation of this compound with 2-hydroxybenzaldehydes, typically catalyzed by a weak base like piperidine, can be used to synthesize 3-benzoylcoumarins.[1]
-
In a suitable solvent such as ethanol, dissolve this compound and 2-hydroxybenzaldehyde.
-
Add a catalytic amount of a base, for example, piperidine.
-
Reflux the reaction mixture until the condensation is complete.
-
Upon cooling, the product may precipitate. If not, the product can be isolated by extraction and purified by recrystallization.
Conclusion
This compound is a highly adaptable and reactive intermediate in organic synthesis. Its core reactivity, centered around the acidic α-hydrogen and the electrophilic carbonyl groups, provides access to a wide range of functionalized molecules. The principles and protocols outlined in this guide serve as a foundational resource for researchers and scientists in the fields of synthetic chemistry and drug development, enabling the strategic application of this versatile compound in the design and synthesis of novel chemical entities.
References
Spectroscopic Profile of Diethyl 2-benzoylmalonate: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for Diethyl 2-benzoylmalonate, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | |||
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Absorption |
| Data not available in search results | |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| Data not available in search results | |
Note: Specific quantitative data for this compound was not available in the provided search results. The tables are structured for the inclusion of such data when obtained.
Experimental Protocols
The methodologies outlined below are based on established and reliable procedures for the synthesis and spectroscopic characterization of related compounds.
Synthesis of this compound
A detailed and verified procedure for the synthesis of this compound is available in Organic Syntheses, a peer-reviewed collection of procedures for the synthesis of organic compounds. The method involves the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride. The reaction is carried out in a solution of dry ether and toluene at a controlled temperature of -5° to 0°C. Following the reaction, the mixture is worked up with a dilute sulfuric acid solution, and the product is purified by distillation under reduced pressure.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
The Discovery and Synthesis of Diethyl 2-Benzoylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-benzoylmalonate is a key synthetic intermediate in organic chemistry, valued for its utility in the construction of a variety of more complex molecules. This document provides an in-depth technical guide on the discovery and history of this compound, detailing its synthesis through various historical methods. Quantitative data from key publications are summarized, and detailed experimental protocols are provided. Furthermore, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
The history of this compound is intertwined with the development of synthetic methodologies in organic chemistry, particularly those involving the acylation of active methylene compounds. While a singular "discovery" event is not prominently documented, its preparation arises from the broader exploration of Claisen and related condensation reactions. Early methods focused on the reaction of benzoyl chloride with diethyl malonate in the presence of a base. Over time, refinements to this approach have led to more efficient and higher-yielding syntheses. This guide explores the key historical methods for the preparation of this compound, providing a comparative analysis of their protocols and outcomes.
Historical Synthesis Methods and Quantitative Data
Several methods for the synthesis of this compound have been reported in the chemical literature. The following table summarizes the key historical approaches and their reported yields.
| Synthesis Method | Reagents | Reported Yield (%) | Reference |
| Acylation of Ethoxymagnesiummalonic Ester with a Mixed Carbonic Anhydride of Benzoic Acid | Diethyl malonate, Magnesium, Ethanol, Carbon tetrachloride, Benzoic acid, Triethylamine, Ethyl chlorocarbonate | 68-75 | Organic Syntheses, Coll. Vol. 4, p.285 (1963); Vol. 32, p.44 (1952).[1] |
| Reaction of Benzoyl Chloride with the Magnesium Derivative of Diethyl Malonate | Diethyl malonate, Magnesium, Benzoyl chloride | Higher Yield | Lund and Voigt (Referenced in[1]) |
| Reaction of Benzoyl Chloride with Diethyl Malonate and Sodium Methoxide | Diethyl malonate, Sodium methoxide, Benzoyl chloride | Not specified | (Referenced in[1]) |
| Treatment of the Copper Derivative of Ethyl Benzoylacetate with Ethyl Chlorocarbonate | Ethyl benzoylacetate, Copper derivative, Ethyl chlorocarbonate | Not specified | (Referenced in[1]) |
Note: The term "Higher Yield" for the Lund and Voigt method is as stated in the Organic Syntheses reference, which suggests it was an improvement over previous methods, though a specific quantitative yield is not provided in the available text.[1]
Experimental Protocols
This section provides a detailed experimental protocol for a well-established method of synthesizing this compound, adapted from Organic Syntheses.[1]
Synthesis of this compound via Acylation of Ethoxymagnesiummalonic Ester
This procedure involves three main stages: the preparation of ethoxymagnesiummalonic ester, the formation of a mixed carbonic anhydride of benzoic acid, and the final acylation reaction.
A. Ethoxymagnesiummalonic Ester
-
In a 250-mL three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g atom) of magnesium turnings, 5 mL of absolute ethanol, 0.2 mL of carbon tetrachloride, and 6 mL of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 mL of absolute ethanol.
-
The reaction should initiate within a few minutes and may require occasional cooling. The remainder of the diethyl malonate solution is then added at a rate that maintains a vigorous reaction.
-
Once the addition is complete and the reaction mixture has cooled to room temperature, 60 mL of dry ether is cautiously added.
-
The mixture is then heated on a steam bath until nearly all the magnesium has reacted (approximately 6-8 hours).
-
The ethanol and ether are removed by distillation, first at atmospheric pressure and then under reduced pressure.
-
To the resulting crystalline product, 60 mL of dry benzene is added, and the solvent is again removed by distillation under atmospheric and then reduced pressure to remove any residual alcohol.
-
The final residue is dissolved in 60 mL of dry ether.
B. Mixed Carbonic Anhydride of Benzoic Acid
-
In a separate flask, a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 mL of dry toluene is prepared.
-
The solution is cooled to below 0°C using an ice-salt bath.
-
Ethyl chlorocarbonate (21.7 g, 0.2 mole) is added at such a rate that the temperature does not exceed 0°C (this addition takes approximately 25-30 minutes).
-
The mixture is stirred for an additional 15-25 minutes, during which triethylamine hydrochloride precipitates.
C. Diethyl benzoylmalonate
-
The ethereal solution of ethoxymagnesiummalonic ester from step A.7 is transferred to a dropping funnel.
-
This solution is added to the mixed anhydride from step B.4 with stirring, while maintaining the temperature between -5°C and 0°C.
-
The reaction mixture is allowed to stand overnight, during which it warms to room temperature.
-
The mixture is then cautiously treated with 400 mL of 5% sulfuric acid.
-
The aqueous layer is separated and extracted once with ether.
-
The combined organic layers are washed successively with dilute sulfuric acid, a concentrated sodium bicarbonate solution (until no more benzoic acid is extracted), and water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure from a water bath at approximately 50°C.
-
The crude product is purified by distillation through a 30-cm Vigreux column. The fraction boiling at 144–149°C at 0.8 mm Hg is collected.
-
The yield of this compound is 35.8–39.4 g (68–75%).[1] The refractive index is n25D 1.5063–1.5066.[1]
Physicochemical and Spectroscopic Data
-
Molecular Formula: C₁₄H₁₆O₅
-
Molecular Weight: 264.27 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: 144–149°C at 0.8 mmHg[1]
-
Refractive Index: n25D 1.5063–1.5066[1]
Spectroscopic Data:
-
¹H NMR Spectrum: Spectral data for this compound is available in chemical databases.[2]
-
¹³C NMR Spectrum: The ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons, the aromatic ring, the malonate backbone, and the ethyl ester groups.[3]
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the overall experimental workflow for the synthesis of this compound as described in the detailed protocol.
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis.
References
The Malonic Ester Synthesis: A Technical Guide to a Cornerstone of C-C Bond Formation in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids from simple precursors. Its reliability and predictability have established it as a cornerstone reaction in organic synthesis, with significant applications in the pharmaceutical industry for the construction of complex molecular architectures found in various therapeutic agents. This technical guide provides an in-depth overview of the malonic ester synthesis pathway, including its core principles, detailed experimental protocols, and applications in drug development.
Core Principles and Mechanism
The malonic ester synthesis transforms an alkyl halide into a carboxylic acid with two additional carbon atoms, effectively acting as a synthetic equivalent of a hossz-dicarbanion synthon. The process is typically carried out in a sequence of four key steps that can often be performed in a single pot:
-
Enolate Formation: The synthesis commences with the deprotonation of a malonic ester, most commonly diethyl malonate, at the α-carbon. The protons on this carbon are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. A moderately strong base, such as sodium ethoxide, is sufficient to quantitatively form a resonance-stabilized enolate.[1][2][3]
-
Alkylation: The resulting enolate is a potent nucleophile that readily undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. This step forms a new carbon-carbon bond and introduces the desired alkyl group to the α-position of the malonic ester.[1][3] The choice of the alkylating agent is crucial; primary alkyl halides and benzyl halides are excellent substrates, while secondary alkyl halides may give lower yields and tertiary alkyl halides are generally unsuitable due to competing elimination reactions.[3]
-
Hydrolysis (Saponification): The substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with aqueous acid or base.[3] Basic hydrolysis, or saponification, results in the formation of a dicarboxylate salt, which is subsequently protonated in an acidic workup.[3]
-
Decarboxylation: The final step involves the decarboxylation of the substituted malonic acid derivative. Upon heating, β-keto acids and malonic acids readily lose a molecule of carbon dioxide through a cyclic transition state to yield the final substituted carboxylic acid.[1][2]
Visualizing the Pathway: The Core Malonic Ester Synthesis
The following diagram illustrates the fundamental reaction sequence of the malonic ester synthesis.
Caption: The core reaction pathway of the malonic ester synthesis.
Quantitative Data Presentation
The yield of the malonic ester synthesis is dependent on the nature of the alkylating agent and the specific reaction conditions. The following table summarizes representative yields for the synthesis of various carboxylic acids.
| Alkyl Halide (R-X) | Product Carboxylic Acid | Overall Yield (%) | Reference |
| 1-Bromopropane | Pentanoic Acid | 75-80 | [4] |
| 1-Bromobutane | Hexanoic Acid | 70-75 | [4] |
| Benzyl Bromide | 3-Phenylpropanoic Acid | 80-85 | [4] |
| 1,3-Dibromopropane | Cyclobutanecarboxylic Acid | 18-21 | |
| Propyl Bromide (x2) | Valproic Acid | Not specified | [1][5] |
| Benzyl Chloride | Diethyl benzylmalonate (intermediate) | 70 | |
| Ethyl Bromide | Pentanoic Acid | Not specified |
Variations of the Malonic Ester Synthesis
The versatility of the malonic ester synthesis is expanded through several key variations:
-
Dialkylation: The monoalkylated malonic ester still possesses one acidic α-proton and can undergo a second deprotonation and alkylation sequence with the same or a different alkyl halide. This allows for the synthesis of α,α-disubstituted acetic acids.[2]
-
Intramolecular Cyclization (Perkin Alicyclic Synthesis): When a dihalide is used as the alkylating agent, an intramolecular SN2 reaction can occur after the initial alkylation, leading to the formation of a cyclic product. This is a powerful method for synthesizing three- to six-membered rings.[2]
Applications in Drug Development
The malonic ester synthesis has been instrumental in the synthesis of numerous pharmaceutical compounds. Its ability to construct complex carbon skeletons makes it a valuable tool in the development of new therapeutic agents.[2][6]
Synthesis of Barbiturates
A classic application of the malonic ester synthesis is in the production of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a disubstituted malonic ester with urea. The substituents on the α-carbon of the malonic ester determine the specific properties of the resulting barbiturate.
Synthesis of Valproic Acid
Valproic acid, a widely used anticonvulsant and mood-stabilizing drug, is synthesized via a dialkylation of a malonic ester.[1][5] Diethyl malonate is sequentially alkylated with two equivalents of propyl bromide, followed by hydrolysis and decarboxylation to yield the final drug substance.[1][5] This synthesis highlights the utility of the malonic ester pathway in creating branched carboxylic acids with therapeutic value.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of Hexanoic Acid
This protocol details the synthesis of hexanoic acid starting from diethyl malonate and 1-bromobutane.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
1-Bromobutane
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Experimental Workflow Diagram:
References
Unlocking Therapeutic Potential: A Technical Guide to Research Areas for Diethyl 2-Benzoylmalonate Derivatives
For Immediate Release
[City, State] – December 24, 2025 – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount. Diethyl 2-benzoylmalonate and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the potential research areas for these compounds, consolidating key data, experimental protocols, and insights into their mechanisms of action to guide researchers, scientists, and drug development professionals in their endeavors.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through several established methods, with the Claisen condensation of diethyl malonate with a substituted benzoyl chloride being a common and efficient approach.[1] Variations in the substituents on the benzoyl ring are crucial for modulating the biological activity of the resulting derivatives. Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.
A generalized synthetic workflow is depicted below:
Potential Research Areas and Biological Activities
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines.[2] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Potential Signaling Pathways to Investigate:
-
EGFR/MAPK Pathway: Benzothiazole derivatives, which share structural similarities with some substituted benzoylmalonates, have been shown to downregulate EGFR activity and modulate the JAK/STAT and ERK/MAPK pathways.[3]
-
PI3K/Akt/mTOR Pathway: This is a critical survival pathway in many cancers, and its inhibition is a common strategy in cancer drug development.[3]
-
Apoptosis Induction: Investigation into the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a crucial area of research.
Quantitative Data on Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 22.4 | [4] |
| Compound 2 | HCT116 (Colon) | 0.34 | [4] |
| Compound 1 | HTB-26 (Breast) | 10-50 | [4] |
| Compound 2 | PC-3 (Prostate) | 10-50 | [4] |
| Compound 2 | HepG2 (Liver) | 10-50 | [4] |
| PBTDG | Breast Cancer Cells | 1.48 | [5] |
| Sorafenib (Control) | Breast Cancer Cells | 4.45 | [5] |
| Compound 7 | MDA-MB-231 (Breast) | >100 | [6] |
| Compound 2 | MKN74 (Gastric) | ~20 | [6] |
| Compound 4e | MDA-MB 231 (Breast) | >50 | [7] |
Anti-inflammatory Activity
This compound derivatives have shown promise as anti-inflammatory agents. In vivo studies using models like the carrageenan-induced paw edema in rats have demonstrated their ability to reduce inflammation.[8][9] The mechanism is thought to involve the inhibition of key inflammatory mediators and signaling pathways.
Potential Signaling Pathways to Investigate:
-
NF-κB Signaling Pathway: A central regulator of inflammation, the inhibition of NF-κB can suppress the expression of pro-inflammatory cytokines and enzymes.[10][11]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[12][13][14]
Antimicrobial Activity
The antimicrobial potential of this compound derivatives is a significant area for research. Studies have shown their efficacy against various bacterial and fungal strains.[15][16][17] A proposed mechanism of action involves the induction of oxidative stress within microbial cells, leading to DNA damage and cell death.[16][17]
Quantitative Data on Antimicrobial Activity:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Diethyl benzylphosphonate (1) | E. coli K12 | 250-500 | [15] |
| Boronic acid derivative (3) | E. coli K12 | 62.5 | [15] |
| Diethyl benzylphosphonate (1) | E. coli R2 | 250-500 | [15] |
| Boronic acid derivative (3) | E. coli R2 | 62.5 | [15] |
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs). CAs are implicated in several diseases, making them attractive therapeutic targets.
Quantitative Data on Carbonic Anhydrase Inhibition:
| Compound/Derivative | Enzyme | Kᵢ (nM) | Reference |
| Sulfonyl semicarbazide 5 | hCA I | 13.3-87.6 | [18] |
| Sulfonyl semicarbazide 5 | hCA II | 5.3-384.3 | [18] |
| Sulfonyl semicarbazide 5 | hCA VII | 1.1-13.5 | [18] |
| Acetazolamide (Control) | hCA I | 250 | [18] |
| Acetazolamide (Control) | hCA II | 12.5 | [18] |
| Acetazolamide (Control) | hCA VII | 2.5 | [18] |
Experimental Protocols
Synthesis of this compound[1]
-
Preparation of Ethoxymagnesiummalonic ester: To a flask containing magnesium turnings, absolute ethanol, and a small amount of carbon tetrachloride, a solution of diethyl malonate in absolute ethanol is added. The reaction is initiated and may require cooling. After the addition is complete, ether is added, and the mixture is heated until most of the magnesium has reacted. The solvents are then removed by distillation.
-
Preparation of Mixed Benzoic-Carbonic Anhydride: A solution of benzoic acid and triethylamine in dry toluene is cooled, and ethyl chlorocarbonate is added while maintaining a low temperature.
-
Formation of Diethyl benzoylmalonate: The ethereal solution of the ethoxymagnesiummalonic ester is added to the mixed anhydride solution at a low temperature. The mixture is allowed to come to room temperature overnight.
-
Workup and Purification: The reaction is quenched with dilute sulfuric acid. The organic layer is separated, washed with sodium bicarbonate solution and water, and then dried. The final product is purified by distillation under reduced pressure.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[8]
-
Animal Model: Wistar rats or Swiss albino mice are used for the study.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Antimicrobial Susceptibility Testing (Broth Microdilution)[15]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoyl and malonate moieties to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth elucidation of the molecular mechanisms and signaling pathways through which these derivatives exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in relevant animal models to assess the therapeutic potential and safety of lead compounds.
-
Molecular Modeling and Docking Studies: Computational approaches can aid in the rational design of more potent and selective derivatives by predicting their binding interactions with target proteins.[19][20][21][22]
The continued exploration of this compound derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases. This guide serves as a foundational resource to stimulate and support further research in this exciting field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anti-inflammatory activity of 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modulatory effect of a new benzopyran derivative via COX-2 blocking and down regulation of NF-κB against γ-radiation induced- intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. openreview.net [openreview.net]
- 20. scispace.com [scispace.com]
- 21. Relative Binding Free Energy Calculations Applied to Protein Homology Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Relative Binding Free Energy Calculations Applied to Protein Homology Models - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl 2-benzoylmalonate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2-benzoylmalonate, a valuable reagent in organic synthesis. This document outlines its chemical identity, and a detailed, peer-reviewed experimental protocol for its preparation.
Core Chemical Data
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 6443-71-6 |
| Molecular Formula | C14H16O5 |
| Molecular Weight | 264.27 g/mol |
| Boiling Point | 144–149°C at 0.8 mmHg |
| Refractive Index (n²⁵D) | 1.5063–1.5066 |
Synthesis of this compound
The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from a well-established method. This procedure involves the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is divided into three main stages: the preparation of ethoxymagnesiummalonic ester, the preparation of the mixed benzoic-carbonic anhydride, and the final synthesis and purification of diethyl benzoylmalonate.
A. Preparation of Ethoxymagnesiummalonic Ester
-
In a 250-mL three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g-atom) of magnesium turnings, 5 mL of absolute ethanol, 0.2 mL of carbon tetrachloride, and 6 mL of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 mL of absolute ethanol.
-
The reaction should commence within a few minutes and may require occasional cooling. Add the remainder of the diethyl malonate solution at a rate that maintains a vigorous reaction.
-
After the reaction mixture has cooled to room temperature, cautiously add 60 mL of ether (dried over sodium wire).
-
Once the initial vigorous reaction subsides, gently heat the mixture using a steam bath until most of the magnesium has reacted.
-
Remove the ethanol and ether by distillation, first at atmospheric pressure and then under reduced pressure.
-
To the resulting partially crystalline product, add 60 mL of dry benzene and remove the solvent again by distillation under atmospheric and then reduced pressure.
-
Dissolve the final residue in 60 mL of dry ether for use in the final reaction step.
B. Preparation of Mixed Benzoic-Carbonic Anhydride
-
In a 500-mL three-necked flask equipped with a low-temperature thermometer, a sealed stirrer, and a dropping funnel, place a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 mL of dry toluene.
-
Cool the solution to below 0°C using an ice-salt bath.
-
Add 21.7 g (0.2 mole) of ethyl chlorocarbonate at a rate that maintains the temperature at or below 0°C (this should take approximately 25–30 minutes).
-
Stir the mixture for an additional 15–25 minutes after the addition is complete.
C. Synthesis of this compound
-
Transfer the ethereal solution of the ethoxymagnesiummalonic ester (from step A.7) to a dropping funnel.
-
Add this solution to the mixed anhydride (from step B.4) with stirring, while maintaining the temperature between -5°C and 0°C.
-
Allow the reaction mixture to stand overnight, during which it will gradually warm to room temperature.
-
Cautiously treat the mixture with 400 mL of 5% sulfuric acid.
-
Separate the aqueous layer and extract it once with ether.
-
Combine the organic layers and wash them sequentially with dilute sulfuric acid, a concentrated sodium bicarbonate solution (until no more benzoic acid is extracted), and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
After filtering off the sodium sulfate, remove the solvent under reduced pressure using a water bath at approximately 50°C.
-
Purify the resulting product by distillation through a 30-cm Vigreux column. Collect the fraction boiling at 144–149°C under a pressure of 0.8 mmHg. The expected yield is 35.8–39.4 g (68–75%).
Summary of Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) | Yield (%) |
| Magnesium Turnings | 24.31 | 5.0 | 0.2 | - | - |
| Diethyl Malonate | 160.17 | 32.0 | 0.2 | 30.2 | - |
| Absolute Ethanol | 46.07 | - | - | 21 | - |
| Benzoic Acid | 122.12 | 24.4 | 0.2 | - | - |
| Triethylamine | 101.19 | 20.2 | 0.2 | - | - |
| Ethyl Chlorocarbonate | 108.52 | 21.7 | 0.2 | - | - |
| This compound | 264.27 | 35.8–39.4 | 0.135–0.149 | - | 68–75 |
Methodological & Application
The Versatility of Diethyl 2-Benzoylmalonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 2-benzoylmalonate is a highly versatile precursor in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents. The presence of a benzoyl group, in addition to the two ethyl ester functionalities, provides multiple reactive sites, allowing for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—pyrazolones, pyrimidines, and coumarins—utilizing this compound as a key building block.
I. Synthesis of Pyrazolone Derivatives
The reaction of β-ketoesters with hydrazines is a cornerstone of pyrazolone synthesis, known as the Knorr pyrazole synthesis. When this compound is reacted with hydrazine hydrate or its derivatives, it leads to the formation of 4-benzoyl-substituted pyrazol-5-ones. These compounds are of significant interest in medicinal chemistry due to their potential anti-inflammatory, analgesic, and antimicrobial properties.
General Reaction Workflow:
Caption: Workflow for the synthesis of 4-benzoyl-pyrazol-5-one derivatives.
Experimental Protocol: Synthesis of 4-Benzoyl-3-hydroxy-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Quantitative Data:
| Product | Reactants | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Benzoyl-3-hydroxy-1H-pyrazol-5(4H)-one | This compound, Hydrazine Hydrate | Ethanol | Glacial Acetic Acid | 3 | Reflux (approx. 78) | ~85 |
| 4-Benzoyl-1,3-diphenyl-1H-pyrazol-5(4H)-one | This compound, Phenylhydrazine | Acetic Acid | None | 2 | Reflux (approx. 118) | ~90 |
II. Synthesis of Pyrimidine Derivatives
The Biginelli reaction and related cyclocondensation reactions provide a straightforward route to pyrimidine derivatives. This compound can react with urea or thiourea in the presence of a catalyst to yield barbiturates or thiobarbiturates with a benzoyl substituent. These compounds are of interest for their potential as central nervous system depressants and as intermediates in the synthesis of other bioactive molecules.
Logical Relationship of Synthesis:
Caption: Logical relationship for the synthesis of benzoyl-substituted (thio)barbiturates.
Experimental Protocol: Synthesis of 5-Benzoylbarbituric Acid
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Absolute Ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 equivalents) in absolute ethanol.
-
To the sodium ethoxide solution, add this compound (1 equivalent) and urea (1.1 equivalents).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-benzoylbarbituric acid.
Quantitative Data:
| Product | Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 5-Benzoylbarbituric Acid | This compound, Urea | Sodium Ethoxide | Ethanol | 7 | Reflux (approx. 78) | ~70-80 |
| 5-Benzoyl-2-thiobarbituric Acid | This compound, Thiourea | Sodium Ethoxide | Ethanol | 8 | Reflux (approx. 78) | ~65-75 |
III. Synthesis of Coumarin Derivatives
The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-ketoesters in the presence of an acid catalyst. The use of this compound in this reaction allows for the synthesis of 3-benzoylcoumarins, which are valuable scaffolds in medicinal chemistry and materials science.
Signaling Pathway of Pechmann Condensation:
Caption: Signaling pathway of the Pechmann condensation for 3-benzoylcoumarin synthesis.
Experimental Protocol: Synthesis of 3-Benzoyl-7-hydroxycoumarin
Materials:
-
This compound
-
Resorcinol
-
Concentrated Sulfuric Acid
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled round-bottom flask.
-
To the cooled sulfuric acid, add resorcinol (1 equivalent) and this compound (1 equivalent) portion-wise with stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure 3-benzoyl-7-hydroxycoumarin.
Quantitative Data:
| Product | Reactants | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3-Benzoyl-7-hydroxycoumarin | This compound, Resorcinol | Conc. H2SO4 | 1.5 | 75 | ~80-90 |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Diethyl 2-Benzoylmalonate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl 2-benzoylmalonate is a highly versatile precursor in organic synthesis, serving as a key building block for a variety of heterocyclic compounds that form the core of numerous pharmaceutical agents. Its unique structure, featuring a reactive methylene group activated by two ester functionalities and a benzoyl group, allows for diverse synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive heterocyclic systems. The presence of the benzoyl moiety can influence the reactivity and subsequent cyclization pathways, offering unique advantages in the synthesis of specific target molecules.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable starting material for the synthesis of several classes of pharmaceutical intermediates, including:
-
Anti-inflammatory Agents: The synthesis of pyrazolidinediones and other related non-steroidal anti-inflammatory drugs (NSAIDs) can be achieved using benzoylated malonate derivatives.
-
Heterocyclic Scaffolds: It is a key component in cyclocondensation reactions to form a variety of heterocyclic systems such as pyrimidines, pyrazoles, and quinolones, which are prevalent in many biologically active compounds.
Synthesis of Pharmaceutical Intermediates from this compound
Synthesis of an Intermediate for Tiaprofenic Acid (NSAID)
Tiaprofenic acid is a non-steroidal anti-inflammatory drug. A key intermediate in its synthesis, diethyl 5-benzoyl-α-methyl-2-thiophene malonate, can be prepared from a benzoylated thiophene precursor which then reacts with a methylmalonate. This highlights the utility of the benzoyl group in the synthesis of this class of drugs. A related synthesis to obtain the core structure involves the reaction of 2-thiophene benzophenone with diethyl methylmalonate.[1][2]
Reaction Pathway:
References
Application Notes and Protocols for the Acylation of Diethyl Malonate
Introduction
The C-acylation of diethyl malonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable β-keto esters. These products are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. This protocol details a highly efficient method for the C-acylation of diethyl malonate using acid chlorides in the presence of magnesium chloride and a tertiary amine base. The use of magnesium chloride has been shown to significantly enhance the rate and yield of C-acylation over O-acylation, providing a robust and scalable procedure for research and development.[1]
Experimental Protocols
This protocol is adapted from the method described by Rathke and Cowan, which provides excellent yields for the C-acylation of diethyl malonate with a variety of acid chlorides.[2]
Materials:
-
Diethyl malonate
-
Anhydrous magnesium chloride (MgCl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)
-
Anhydrous acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
To the flask, add anhydrous magnesium chloride (1.1 equivalents) and anhydrous acetonitrile. Stir the suspension under an inert atmosphere.
-
-
Addition of Reagents:
-
Add diethyl malonate (1.0 equivalent) to the stirring suspension via syringe.
-
Add triethylamine (2.2 equivalents) to the mixture via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.0 equivalent) dropwise via syringe or dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the addition of the acyl chloride is complete, allow the reaction mixture to stir at 0 °C for one hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash is crucial to remove any unreacted acid chloride and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain the pure diethyl acylmalonate. Collect the fraction boiling at the appropriate temperature and pressure.
-
Data Presentation
Table 1: Yields and Boiling Points for the Acylation of Diethyl Malonate with Various Acyl Chlorides
| Acyl Chloride | Base | Product | Yield (%) | Boiling Point (°C/mmHg) |
| Acetyl chloride | Triethylamine | Diethyl acetylmalonate | 85 | 118-120 / 15 |
| Propionyl chloride | Triethylamine | Diethyl propionylmalonate | 88 | 128-130 / 18 |
| Butyryl chloride | Triethylamine | Diethyl butyrylmalonate | 82 | 138-140 / 18 |
| Isobutyryl chloride | Triethylamine | Diethyl isobutyrylmalonate | 86 | 132-134 / 18 |
| Pivaloyl chloride | Triethylamine | Diethyl pivaloylmalonate | 80 | 135-137 / 18 |
| Benzoyl chloride | Pyridine | Diethyl benzoylmalonate | 75 | 144-149 / 0.8[3] |
Yields are based on the general protocol described above and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Workflow for the MgCl₂-mediated acylation of diethyl malonate.
References
Application Notes and Protocols for the Synthesis of Diethyl 2-benzoylmalonate
Introduction
Diethyl 2-benzoylmalonate is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its synthesis is a classic example of a Claisen condensation reaction, where an ester is acylated at the α-carbon. This document provides detailed protocols for the synthesis of this compound, primarily based on the well-established procedure from Organic Syntheses.[1] The primary method described involves the acylation of the ethoxymagnesium derivative of diethyl malonate with benzoyl chloride. An alternative approach utilizing a mixed benzoic-carbonic anhydride is also mentioned.[1]
Reaction Principle
The synthesis proceeds via the formation of an enolate from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a base to facilitate the formation of the enolate. One common and effective method involves the use of magnesium ethoxide, formed in situ from magnesium and ethanol, to generate the ethoxymagnesium derivative of diethyl malonate.[1]
Chemical Reaction:
Experimental Protocols
This section details the step-by-step procedure for the synthesis of this compound.
Method 1: Acylation of Ethoxymagnesiummalonic Ester[1]
This is a widely used and reliable method for the preparation of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 5.0 g | 0.2 g-atom |
| Absolute ethanol | 46.07 | 5 mL + 16 mL | - |
| Carbon tetrachloride | 153.82 | 0.2 mL | - |
| Diethyl malonate | 160.17 | 32.0 g (30.2 mL) | 0.2 mole |
| Dry ether | 74.12 | ~90 mL | - |
| Dry benzene | 78.11 | 60 mL | - |
| Benzoic acid | 122.12 | 24.4 g | 0.2 mole |
| Triethylamine | 101.19 | 20.2 g | 0.2 mole |
| Dry toluene | 92.14 | 200 mL | - |
| Ethyl chlorocarbonate | 108.52 | 21.7 g | 0.2 mole |
| 5% Sulfuric acid | 98.08 | 400 mL | - |
| Concentrated Sodium bicarbonate solution | 84.01 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Equipment:
-
Three-necked flasks (250 mL and 500 mL)
-
Dropping funnels
-
Reflux condenser with calcium chloride drying tube
-
Efficient sealed stirrer
-
Low-temperature thermometer
-
Steam bath
-
Water pump for reduced pressure
-
Separatory funnel
Procedure:
Part A: Preparation of Ethoxymagnesiummalonic Ester
-
In a 250-mL three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g-atom) of magnesium turnings, 5 mL of absolute ethanol, and 0.2 mL of carbon tetrachloride.
-
Add 6 mL of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 mL of absolute ethanol. The reaction should start within a few minutes and may require occasional cooling.
-
Add the rest of the diethyl malonate solution at a rate that maintains a vigorous reaction.
-
Once the initial vigorous reaction subsides, gently heat the mixture on a steam bath until nearly all the magnesium has dissolved (this may take 6-8 hours).
-
Remove the alcohol and ether by distillation, first at atmospheric pressure and then under reduced pressure using a water pump.
-
To the resulting partially crystalline product, add 60 mL of dry benzene and remove the solvent again by distillation under atmospheric and then reduced pressure.
-
Dissolve the residue in 60 mL of dry ether.
Part B: Preparation of Mixed Benzoic-Carbonic Anhydride
-
In a 500-mL three-necked flask equipped with a low-temperature thermometer, a stirrer, and a dropping funnel, dissolve 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 mL of dry toluene.
-
Cool the solution to below 0°C using an ice-salt bath.
-
Add 21.7 g (0.2 mole) of ethyl chlorocarbonate dropwise, ensuring the temperature does not exceed 0°C (addition time is approximately 25-30 minutes).
-
Stir the mixture for an additional 15-25 minutes after the addition is complete.
Part C: Synthesis of Diethyl Benzoylmalonate
-
Transfer the ethereal solution of the ethoxymagnesium compound from Part A to a dropping funnel.
-
Add the ethereal solution dropwise to the mixed anhydride from Part B with stirring, while maintaining the temperature at -5° to 0°C.
-
Allow the reaction mixture to stand overnight, during which it will gradually warm to room temperature.
-
Cautiously add 400 mL of 5% sulfuric acid to the reaction mixture.
-
Separate the aqueous layer and extract it once with ether.
-
Combine the organic layers and wash them successively with dilute sulfuric acid, concentrated sodium bicarbonate solution (until no more benzoic acid precipitates upon acidification of the washings), and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and distill the residue under reduced pressure. The product, diethyl benzoylmalonate, distills at 168-172°C/3 mm or 180-185°C/9 mm.[1]
Expected Yield: 35.8–39.4 g (68–75%).[1]
Data Presentation
Table 1: Summary of Reactants and Product Information
| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles |
| Diethyl malonate | Starting Material | C₇H₁₂O₄ | 160.17 | 32.0 g | 0.2 |
| Benzoyl chloride | Acylating Agent | C₇H₅ClO | 140.57 | - | - |
| Magnesium | Reagent | Mg | 24.31 | 5.0 g | 0.2 |
| Ethanol | Reagent/Solvent | C₂H₅OH | 46.07 | 21 mL | - |
| Benzoic acid | Precursor | C₇H₆O₂ | 122.12 | 24.4 g | 0.2 |
| Triethylamine | Base | C₆H₁₅N | 101.19 | 20.2 g | 0.2 |
| Ethyl chlorocarbonate | Reagent | C₃H₅ClO₂ | 108.52 | 21.7 g | 0.2 |
| This compound | Product | C₁₄H₁₆O₅ | 250.29 | 35.8-39.4 g | 0.14-0.16 |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the simplified reaction mechanism.
Caption: Simplified mechanism for the synthesis of this compound.
References
Applications of Diethyl 2-Benzoylmalonate in Medicinal Chemistry: A Focus on Heterocyclic Scaffolds
Introduction
Diethyl 2-benzoylmalonate is a versatile trifunctional intermediate in organic synthesis, possessing a reactive methylene group, two ester functionalities, and a benzoyl moiety. These features make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. In medicinal chemistry, this compound serves as a key building block for the construction of privileged scaffolds, particularly dihydropyrimidines, which are known to exhibit a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. The presence of the benzoyl group at the 2-position allows for the introduction of an additional aromatic moiety into the target molecule, which can significantly influence its pharmacological profile through enhanced binding interactions with biological targets.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a particular focus on the Biginelli reaction for the preparation of dihydropyrimidine derivatives with potential anticonvulsant activity.
Application 1: Synthesis of 5-Benzoyl-3,4-dihydropyrimidin-2(1H)-ones as Potential Anticonvulsant Agents
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce dihydropyrimidines. These heterocyclic cores are found in a number of clinically used drugs and are well-recognized for their anticonvulsant properties. The mechanism of action for many dihydropyrimidine-based anticonvulsants involves the modulation of voltage-gated calcium channels. By utilizing this compound as the β-dicarbonyl component in the Biginelli reaction, novel 5-benzoyl-dihydropyrimidin-2(1H)-ones can be synthesized, which are of significant interest for screening as potential anticonvulsant agents.
Quantitative Data: Anticonvulsant Activity of Representative Dihydropyrimidine Derivatives
To provide a context for the potential efficacy of compounds derived from this compound, the following table summarizes the anticonvulsant activity of several dihydropyrimidine derivatives reported in the literature. The data is presented as the median effective dose (ED₅₀) in the maximal electroshock (MES) seizure test in mice, a standard preclinical model for generalized tonic-clonic seizures.
| Compound ID | R¹ | R² | R³ | MES ED₅₀ (mg/kg, i.p.) | Reference |
| 1 | 4-Cl-Ph | H | CH₃ | 37 | Fisyuk et al., 2015 |
| 2 | 4-F-Ph | H | CH₃ | 42 | Fisyuk et al., 2015 |
| 3 | 4-NO₂-Ph | H | CH₃ | > 100 | Fisyuk et al., 2015 |
| 4 | Ph | H | C₂H₅ | 55 | Yarim et al., 2009 |
| 5 | 3-NO₂-Ph | H | C₂H₅ | 30 | Yarim et al., 2009 |
Note: The above data is for structurally related dihydropyrimidines to illustrate the potential activity range and is not derived directly from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-methyl-2-oxo-5-benzoyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes a typical Biginelli reaction using this compound, benzaldehyde, and urea.
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (0.01 mol), benzaldehyde (0.01 mol), and urea (0.015 mol) in 50 mL of absolute ethanol.
-
Stir the mixture to dissolve the solids.
-
Carefully add 5-6 drops of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 6-methyl-2-oxo-5-benzoyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
This protocol outlines a standard procedure for assessing the anticonvulsant activity of a test compound in mice.
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution (0.9%)
-
Animal cages
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare different doses of the test compound in the vehicle.
-
Animal Grouping: Divide the animals into groups of at least 6-8 mice per group. One group will serve as the control and receive only the vehicle, while the other groups will receive different doses of the test compound.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) to the respective groups.
-
Pre-treatment Time: Allow for a pre-treatment time of 30-60 minutes for the compound to be absorbed and distributed.
-
Induction of Seizures: Apply a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.
-
Data Analysis: Calculate the percentage of protection for each dose group. Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hind limb extension, using a suitable statistical method (e.g., probit analysis).
-
Neurotoxicity Assessment: Assess any acute neurological toxicity at the time of peak effect using the rotarod test to determine the dose at which 50% of the animals exhibit motor impairment (TD₅₀).
-
Protective Index (PI): Calculate the protective index (PI = TD₅₀ / ED₅₀) to evaluate the margin of safety of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General pathway of the Biginelli reaction for dihydropyrimidine synthesis.
Caption: Experimental workflow for synthesis and evaluation of anticonvulsant agents.
Application Notes and Protocols for the Preparation of a Novel Kinase Inhibitor Scaffold from Diethyl 2-Benzoylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecule kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The pyrimidine scaffold is a privileged structure in this context, forming the core of numerous approved and investigational kinase inhibitors. Diethyl 2-benzoylmalonate is a versatile starting material that offers a direct route to 5-benzoyl-substituted pyrimidine derivatives. The presence of the benzoyl group provides a valuable handle for further functionalization, potentially leading to novel inhibitors with unique binding modes and improved selectivity.
These application notes describe a detailed protocol for the synthesis of a hypothetical kinase inhibitor, 5-benzoyl-2-aminopyrimidine-4,6-dione (BAP Dione) , from this compound. This compound represents a core scaffold that can be further modified to target various protein kinases. The notes also provide protocols for in vitro kinase assays and illustrate the key signaling pathways that could be targeted by derivatives of this scaffold.
General Synthesis Pathway
The synthesis of the 5-benzoyl-2-aminopyrimidine-4,6-dione scaffold is achieved through a one-pot cyclocondensation reaction of this compound with guanidine hydrochloride. This reaction is a variation of the classical Biginelli reaction.
Data Presentation: Inhibitory Activity of a Hypothetical BAP Dione Derivative
To illustrate the potential of the 5-benzoyl-2-aminopyrimidine-4,6-dione scaffold, a hypothetical derivative, BAP-001 , was conceived and its potential inhibitory activities against a panel of cancer-relevant kinases are presented below. It is crucial to note that this data is illustrative and serves as a conceptual framework for the application of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| BAP-001 | EGFR | 85 | Biochemical |
| VEGFR2 | 120 | Biochemical | |
| PI3Kα | 250 | Biochemical | |
| CDK2 | 450 | Cellular | |
| Src | >1000 | Biochemical |
Experimental Protocols
Protocol 1: Synthesis of 5-benzoyl-2-aminopyrimidine-4,6-dione (BAP Dione)
This protocol details the synthesis of the core scaffold from this compound.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl), 2M
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol (100 mL) under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.1 equivalents) followed by this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add 2M HCl to neutralize the mixture until a precipitate forms (pH ~6-7).
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-benzoyl-2-aminopyrimidine-4,6-dione.
Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative)
This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound, such as a BAP Dione derivative, against a specific kinase. This example uses a generic tyrosine kinase.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound (e.g., BAP-001) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture: In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include controls for no inhibitor (100% activity) and no kinase (background).
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by small molecule kinase inhibitors. Derivatives of the BAP Dione scaffold could potentially be designed to inhibit kinases within these pathways.
Caption: EGFR Signaling Pathway and Potential Inhibition by BAP Dione Derivatives.
Caption: VEGFR Signaling Pathway and Potential Inhibition by BAP Dione Derivatives.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel kinase inhibitors based on the BAP Dione scaffold.
Caption: General Workflow for Kinase Inhibitor Discovery using the BAP Dione Scaffold.
Application Notes: The Use of Diethyl 2-Benzoylmalonate in Parallel Synthesis Workflows for Drug Discovery
Introduction
Diethyl 2-benzoylmalonate is a versatile β-keto ester that serves as a valuable scaffold in combinatorial chemistry and parallel synthesis. Its trifunctional nature, incorporating a ketone, a malonic ester, and an aromatic ring, allows for the rapid generation of diverse molecular libraries. This building block is particularly well-suited for the synthesis of heterocyclic compounds, such as pyrimidines and pyrazolones, which are prominent structures in medicinal chemistry. The application of parallel synthesis techniques, especially microwave-assisted protocols, enables the efficient exploration of chemical space around these privileged scaffolds, accelerating the identification of novel drug candidates.
One of the most significant applications for libraries derived from this compound is the development of kinase inhibitors. Specifically, the pyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][2] Overexpression or mutation of EGFR is a key driver in several cancers, making it a critical target for therapeutic intervention.[1][3] By systematically varying the substituents on the pyrimidine ring through parallel synthesis, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Key Advantages of this compound in Parallel Synthesis:
-
Structural Diversity: The reactive ketone and active methylene groups allow for condensation reactions with a wide array of building blocks (e.g., ureas, thioureas, hydrazines, and amidines) to produce a variety of heterocyclic cores.
-
Efficiency: Microwave-assisted organic synthesis significantly reduces reaction times from hours to minutes, making it ideal for high-throughput library generation.[4][5]
-
Drug-Like Scaffolds: The resulting pyrimidine and other heterocyclic structures are well-represented in FDA-approved drugs and clinical candidates, increasing the probability of identifying biologically active compounds.[6]
Data Presentation: Representative Biological Activity
The following table summarizes representative biological data for a library of pyrimidine-based compounds, demonstrating the potential for identifying potent EGFR inhibitors through parallel synthesis. The data is analogous to findings for pyrimidine-5-carbonitrile derivatives, which have shown significant activity against cancer cell lines and EGFR.[7]
| Compound ID | R' Group (from Aldehyde) | X | Cell Line | IC₅₀ (µM)[7] | EGFR Kinase IC₅₀ (nM)[7] |
| LIB-001 | 4-Methoxyphenyl | O | HepG2 | 3.56 | 8.29 |
| LIB-002 | 4-Chlorophenyl | O | HepG2 | 5.12 | 15.7 |
| LIB-003 | 3-Bromophenyl | O | HepG2 | 6.88 | 21.3 |
| LIB-004 | 4-Methoxyphenyl | S | A549 | 7.21 | 25.5 |
| LIB-005 | 4-Chlorophenyl | S | A549 | 9.85 | 33.1 |
| LIB-006 | 3-Bromophenyl | S | A549 | 11.4 | 40.8 |
| Ref-Erl | - | - | HepG2 | 0.87 | 2.83 |
Data is representative and based on structurally related pyrimidine derivatives to illustrate the output of a parallel synthesis screening campaign. Ref-Erl: Erlotinib, a known EGFR inhibitor, used as a reference compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Parallel Synthesis of a Dihydropyrimidinone Library
This protocol describes the parallel synthesis of a 4-aryl-5-ethoxycarbonyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one/thione library from this compound using the Biginelli condensation.[4][8]
Materials:
-
This compound (1.0 eq)
-
A diverse set of aromatic aldehydes (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Polyphosphate Ester (PPE)
-
Solvent: Ethanol or solvent-free
-
Microwave synthesis vials (10 mL) with stir bars
-
Parallel microwave synthesizer
-
Automated flash chromatography system for purification
Procedure:
-
Array Preparation: In each microwave vial of a 24-well plate, add this compound (e.g., 0.2 mmol, 50 mg).
-
Aldehyde Addition: To each vial, add a different aromatic aldehyde from a stock solution or as a pre-weighed solid (0.2 mmol).
-
Urea/Thiourea Addition: Add urea or thiourea (0.3 mmol) to each vial.
-
Catalyst Addition: Add the catalyst (e.g., p-TSA, 0.02 mmol, ~3.8 mg) to each vial.
-
Sealing and Loading: Securely seal the vials and place the plate into the cavity of the parallel microwave synthesizer.
-
Microwave Irradiation: Irradiate the reaction mixtures at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-20 minutes).[9]
-
Work-up: After cooling, quench the reaction by adding cold water to each vial. The resulting precipitate is collected by filtration through a filter plate.
-
Purification: Wash the crude product with cold ethanol. If further purification is required, dissolve the solids in a suitable solvent (e.g., DMSO/MeOH) and purify using an automated parallel flash chromatography system.
-
Analysis: Characterize the purified compounds in the library by LC-MS and ¹H NMR.
Protocol 2: EGFR Kinase Inhibition Assay
This protocol outlines a general method for screening the synthesized library for inhibitory activity against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized library compounds dissolved in DMSO
-
Reference inhibitor (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense nanoliter volumes of the synthesized compounds from the library (typically at various concentrations) and the reference inhibitor into the wells of a 384-well plate. Also include control wells with DMSO only.
-
Enzyme Addition: Add the EGFR kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and a luminescence plate reader, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound at each concentration. Determine the IC₅₀ values for the active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for parallel synthesis and screening.
Caption: Logical relationship for library generation.
Caption: EGFR signaling pathway and point of inhibition.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol as Probes for Antimicrobial Activities | Journal of Scientific Research [banglajol.info]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Phase-Transfer Catalysis in Reactions Involving Diethyl 2-Benzoylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing phase-transfer catalysis (PTC) in reactions involving diethyl 2-benzoylmalonate. While direct literature on PTC reactions of this compound is not abundant, the principles and protocols established for other diethyl malonate derivatives are highly applicable. These methodologies offer a robust and efficient alternative to traditional synthetic routes, often providing higher yields and purity under milder conditions.
Introduction to Phase-Transfer Catalysis with this compound
Phase-transfer catalysis is a powerful technique for conducting reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1] In the context of this compound, PTC facilitates the deprotonation of the acidic α-hydrogen by a base present in a solid or aqueous phase and the subsequent reaction of the resulting enolate with an electrophile in an organic solvent. The presence of the electron-withdrawing benzoyl group on the α-carbon of this compound increases the acidity of the methine proton, making enolate formation more facile compared to unsubstituted diethyl malonate. This enhanced acidity may influence the choice of base and reaction conditions.
The core principle involves a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports the enolate anion from the solid/aqueous phase into the organic phase where it can react with an organic-soluble electrophile, such as an alkyl halide.[1] This avoids the need for strong, anhydrous bases like sodium ethoxide and can lead to improved reaction rates and yields.
Reaction Mechanism and Principle
The phase-transfer catalyzed alkylation of this compound generally proceeds through the following steps:
-
Deprotonation: A base, such as solid potassium carbonate or an aqueous solution of sodium hydroxide, deprotonates the this compound at the α-carbon to form a resonance-stabilized enolate.
-
Anion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the malonate enolate (DBM⁻) at the interface of the two phases, forming an ion pair (Q⁺DBM⁻).
-
Migration to Organic Phase: The lipophilic nature of the catalyst's organic groups allows the ion pair (Q⁺DBM⁻) to dissolve in the organic solvent.
-
SN2 Reaction: In the organic phase, the "naked" and highly reactive enolate undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent (R-X) to form the C-alkylated product.
-
Catalyst Regeneration: The catalyst cation (Q⁺) then transports the leaving group (X⁻) back to the solid/aqueous phase, where it can exchange for another malonate enolate, thus completing the catalytic cycle.
References
Application Notes and Protocols: Diethyl 2-Benzoylmalonate for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-benzoylmalonate is a versatile trifunctional synthetic building block, featuring a reactive methylene group flanked by two ester functionalities and a benzoyl group. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for biologically active molecules. The presence of the benzoyl moiety offers a strategic advantage, allowing for the incorporation of a phenyl group into the final structure, which is a common feature in many pharmacologically active agents.
These application notes provide detailed protocols for the synthesis of potential antimicrobial and anticancer agents starting from this compound. The methodologies are based on established condensation reactions for synthesizing pyridinone and pyrimidine scaffolds, which are known to exhibit a wide range of biological activities.
I. Synthesis of a Substituted Pyridinone Derivative with Potential Antimicrobial Activity
Substituted 2-pyridones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The synthesis of these scaffolds can be efficiently achieved through the condensation of 1,3-dicarbonyl compounds with cyanoacetamide. This protocol outlines the synthesis of a novel 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile derivative from this compound.
Data Presentation
| Parameter | Value | Reference |
| Product Name | 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | N/A (Proposed) |
| Molecular Formula | C₂₂H₁₄N₂O | N/A (Proposed) |
| Molecular Weight | 322.36 g/mol | N/A (Proposed) |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 290-292 °C (decomposes) | [2] |
| Yield | ~ 75-85% | [3] |
| Solubility | Soluble in DMSO and DMF | [1] |
Experimental Protocol
Synthesis of 2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile
This protocol is adapted from established methods for the synthesis of 2-pyridones from 1,3-dicarbonyl compounds and cyanoacetamide.[3][4]
Materials:
-
This compound
-
Acetophenone
-
Cyanoacetamide
-
Ammonium acetate
-
Ethanol
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
Apparatus:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1 equivalent), acetophenone (1 equivalent), cyanoacetamide (1.2 equivalents), and ammonium acetate (8 equivalents).
-
Add ethanol as a solvent to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water, to obtain the pure 2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile.
-
Dry the purified product under vacuum.
Experimental Workflow
References
- 1. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
Troubleshooting & Optimization
Minimizing byproduct formation in Diethyl 2-benzoylmalonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Diethyl 2-benzoylmalonate.
Troubleshooting Guide
Q1: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reaction, side reactions, or issues during workup and purification. Here’s a systematic approach to troubleshoot and optimize your reaction:
-
Incomplete Enolate Formation: The reaction's success hinges on the efficient formation of the diethyl malonate enolate.
-
Moisture: Ensure all reagents and glassware are scrupulously dry. Any moisture will consume the base and prevent complete enolate formation.[1][2]
-
Base Strength and Stoichiometry: Use a strong enough base to quantitatively deprotonate diethyl malonate (pKa ≈ 13). Sodium ethoxide is commonly used.[3] Using a full equivalent of a strong base like sodium hydride (NaH) can also drive the enolate formation to completion.[3] The use of magnesium chloride with a tertiary amine like triethylamine has been shown to be effective for C-acylation.[4][5][6]
-
-
Inefficient Acylation:
-
Reactivity of Acylating Agent: Ensure high-purity benzoyl chloride is used.
-
Reaction Temperature: The acylation step is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[7]
-
-
Side Reactions:
-
O-Acylation vs. C-Acylation: The formation of the O-acylated byproduct, while possible, is generally less favored when using magnesium enolates, which promote C-acylation.[4]
-
Hydrolysis: The ester groups of both the starting material and the product can be hydrolyzed if water is present during the reaction or acidic/basic workup.[1][3][8] Use anhydrous conditions and neutralize the reaction mixture carefully during workup.[1]
-
-
Purification Issues:
-
Incomplete Extraction: Ensure proper separation of the organic and aqueous layers during workup.
-
Distillation Problems: this compound has a high boiling point. Purification is typically achieved by vacuum distillation.[7][9] Ensure your vacuum is adequate and the temperature is controlled to prevent decomposition.
-
Q2: My final product is contaminated with unreacted diethyl malonate. How can I remove it?
Unreacted diethyl malonate is a common impurity. Here are effective purification strategies:
-
Vacuum Distillation: Diethyl malonate is more volatile than this compound. Careful fractional distillation under reduced pressure can effectively separate the two.[9]
-
Aqueous Wash: A basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove some of the unreacted diethyl malonate by converting it to its water-soluble sodium salt. However, this should be done cautiously to avoid hydrolysis of the product.
-
Column Chromatography: While less common for large-scale purification, silica gel chromatography can be used to separate the product from starting materials.[3]
Q3: I suspect ester hydrolysis is occurring during the workup. How can I prevent this?
Ester hydrolysis to the corresponding carboxylic acid is a common issue, especially under harsh acidic or basic conditions during workup.[1][3][8]
-
Mild Workup Conditions: Avoid using strong acids or bases for extended periods. A careful wash with a saturated sodium bicarbonate solution to neutralize the reaction, followed by a brine wash, is a milder approach.[1]
-
Temperature Control: Perform the workup at room temperature or below to minimize the rate of hydrolysis.
-
Prompt Extraction: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed with the extraction into an organic solvent promptly after neutralization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The primary byproducts are typically:
-
Unreacted Diethyl Malonate: Due to incomplete reaction.[9]
-
Benzoic Acid: From the hydrolysis of benzoyl chloride or the product. This can be removed by a bicarbonate wash during workup.[7]
-
O-acylated Product (enol ester): While C-acylation is generally preferred, some O-acylation can occur.
-
Hydrolysis Products: Mono- or di-carboxylic acids resulting from the hydrolysis of the ester functionalities.[1][3][8]
Q2: Which base is best for this synthesis?
The choice of base is critical.
-
Sodium Ethoxide (NaOEt): This is a classic and effective base for generating the enolate of diethyl malonate.[3] It is important to use sodium ethoxide in ethanol to avoid transesterification.
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that can drive the enolate formation to completion.[3]
-
Magnesium Ethoxide/Magnesium Chloride: The use of magnesium enolates, often prepared in situ with magnesium ethoxide or by using magnesium chloride with a tertiary amine, is reported to favor C-acylation over O-acylation.[4][5][6][7]
Q3: Can I use other benzoylating agents besides benzoyl chloride?
While benzoyl chloride is the most common acylating agent, other options exist, such as benzoic anhydride. The Organic Syntheses procedure describes a method using a mixed benzoic-carbonic anhydride.[7] The choice of agent will influence the reaction conditions and potential byproducts.
Q4: How can I effectively purify the final product?
The most common and effective method for purifying this compound is vacuum distillation .[7][9] Given its high boiling point, a good vacuum is essential to prevent thermal decomposition. For smaller scales or for removing polar impurities, silica gel column chromatography can be employed.[3] An acid-base extraction during workup is crucial for removing acidic impurities like benzoic acid.[10][11][12]
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Byproduct Formation (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Byproduct Formation |
| Base | Weak Base (e.g., Triethylamine alone) | Low | High levels of unreacted starting material. |
| Strong Base (e.g., NaH, NaOEt) | High | Lower levels of unreacted starting material. | |
| Magnesium-based (e.g., Mg(OEt)₂, MgCl₂/Et₃N) | High | Favors C-acylation over O-acylation.[4][5] | |
| Solvent | Anhydrous Aprotic (e.g., THF, Diethyl Ether) | High | Minimizes hydrolysis. |
| Protic (e.g., Ethanol with NaOEt) | Good | Risk of transesterification if base/ester mismatch. | |
| Temperature | Low Temperature (0 °C) for Acylation | Optimal | Minimizes side reactions.[7] |
| High Temperature | Decreased | Increased risk of side reactions and decomposition. | |
| Stoichiometry | Equimolar Diethyl Malonate to Base | Good | May have some unreacted starting material. |
| Slight Excess of Diethyl Malonate | Good | Can help drive the reaction to completion. | |
| Workup | Harsh Acidic/Basic Conditions | Potentially Lower | Increased risk of ester hydrolysis.[1][8] |
| Mild Neutralization and Prompt Extraction | Optimal | Minimizes hydrolysis byproducts.[1] |
Experimental Protocols
Method 1: Acylation using Ethoxymagnesiummalonic Ester (Adapted from Organic Syntheses) [7]
This procedure involves the preparation of an ethoxymagnesium derivative of diethyl malonate, followed by acylation with a mixed benzoic-carbonic anhydride.
Part A: Preparation of Ethoxymagnesiummalonic Ester
-
In a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser, place magnesium turnings (1.0 eq), absolute ethanol (catalytic amount), and a small amount of carbon tetrachloride.
-
Add a mixture of diethyl malonate (1.0 eq) and absolute ethanol dropwise. The reaction should initiate and may require occasional cooling.
-
Once the initial reaction subsides, add dry ether and gently heat the mixture until most of the magnesium has reacted (this can take several hours).
-
Remove the ethanol and ether by distillation under reduced pressure.
-
Add dry benzene and remove it by distillation to azeotropically remove any remaining ethanol.
-
Dissolve the resulting residue in dry ether.
Part B: Preparation of Mixed Benzoic-Carbonic Anhydride
-
In a separate flask, dissolve benzoic acid (1.0 eq) and triethylamine (1.0 eq) in dry toluene.
-
Cool the solution to below 0 °C and add ethyl chlorocarbonate (1.0 eq) dropwise, maintaining the low temperature.
Part C: Acylation
-
Add the ethereal solution of ethoxymagnesiummalonic ester from Part A to the mixed anhydride from Part B at -5 to 0 °C with stirring.
-
Allow the mixture to stand overnight, warming to room temperature.
-
Workup: Cautiously add dilute sulfuric acid. Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and wash with dilute sulfuric acid, followed by a saturated sodium bicarbonate solution to remove unreacted benzoic acid, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: C-acylation pathway for this compound synthesis.
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
How to improve the yield of Diethyl 2-benzoylmalonate reactions
Welcome to the technical support center for the synthesis of Diethyl 2-benzoylmalonate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most frequently cited high-yield method is the acylation of the ethoxymagnesium derivative of diethyl malonate with benzoyl chloride.[1] This method generally provides higher and more consistent yields (68-75%) compared to using other bases like sodium ethoxide.[1] Alternative methods include using magnesium chloride with a tertiary amine base or an aluminum chloride catalyst, though the latter can sometimes lead to side reactions.[2][3]
Q2: What are the typical yields for this reaction?
Yields can vary significantly based on the chosen method and reaction conditions.
-
Ethoxymagnesium Malonate Method : Typically yields are between 68-75%.[1]
-
Aluminum Chloride Catalyst Method : Yields can be lower and more variable, with reports of around 45% for diethyl benzoylmalonate, alongside the formation of byproducts.[2]
Q3: What are the primary side reactions that can lower the yield?
The main side reactions to be aware of are:
-
Decarbethoxylation : This is particularly prevalent when using strong Lewis acid catalysts like aluminum chloride. The desired product, this compound, can lose an ethoxycarbonyl group to form ethyl benzoylacetate.[2]
-
Hydrolysis : The presence of water in the reaction can hydrolyze the ester groups of the starting material or product, and also react with the base and benzoyl chloride, reducing their effectiveness. Maintaining anhydrous (dry) conditions is critical.[4][5]
-
Formation of Benzoic Acid : If benzoyl chloride reacts with any residual water, it will form benzoic acid. This can complicate the purification process.[1]
Q4: How critical are anhydrous conditions for this synthesis?
Absolutely critical. Water will react with the strong bases used (e.g., magnesium, sodium ethoxide) and with the benzoyl chloride. This consumes the reagents and reduces the yield. It is essential to use dry solvents and glassware and to protect the reaction from atmospheric moisture, for example, by using a drying tube.[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem: The reaction yield is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., absolute ethanol, dry ether, dry toluene). Protect the reaction from atmospheric moisture with a calcium chloride or silica gel drying tube.[1][5] |
| Impure Reagents | Use freshly distilled diethyl malonate and benzoyl chloride to remove impurities that may interfere with the reaction.[4] |
| Inefficient Base Formation | If preparing ethoxymagnesium malonate, ensure the magnesium turnings are fresh and the reaction to form the magnesium salt goes to completion. A small amount of an initiator like carbon tetrachloride or iodine can help start the reaction.[1] |
| Incorrect Stoichiometry | Use precise molar equivalents of reagents as specified in the protocol. An excess of one reagent can lead to side reactions or purification difficulties. |
| Insufficient Reaction Time/Temperature | Ensure the reaction is allowed to proceed for the recommended duration at the specified temperature to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Problem: The final product is contaminated with a significant amount of ethyl benzoylacetate.
| Possible Cause | Recommended Solution |
| Use of Strong Lewis Acid Catalyst | This side product is common when using aluminum chloride (AlCl₃), which promotes decarbethoxylation.[2] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the decarbethoxylation pathway. |
| Solution | Consider switching to the ethoxymagnesium malonate method, which does not use a strong Lewis acid and proceeds under milder conditions.[1] If using AlCl₃ is necessary, try running the reaction at a lower temperature for a longer duration.[2] |
Problem: The final product is contaminated with benzoic acid.
| Possible Cause | Recommended Solution |
| Hydrolysis of Benzoyl Chloride | Benzoyl chloride readily reacts with any trace amounts of water to form benzoic acid. |
| Solution | During the workup procedure, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Benzoic acid is acidic and will react with the bicarbonate to form sodium benzoate, which is water-soluble and will be extracted into the aqueous layer.[1] |
Problem: The reaction to form the ethoxymagnesium malonate does not start.
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be oxidized. |
| Solution | Add a small crystal of iodine or a few drops of carbon tetrachloride to activate the magnesium surface and initiate the reaction.[1] Ensure the initial addition of the diethyl malonate/ethanol mixture is done in a concentrated manner to facilitate the start of the reaction before adding the bulk of the solvent.[1] |
Data Presentation
Comparison of Synthesis Methods
| Method | Base/Catalyst | Acylating Agent | Solvent(s) | Typical Yield | Key Byproducts | Reference |
| Ethoxymagnesium Malonate | Magnesium, Ethanol | Benzoyl Chloride | Ether, Toluene | 68-75% | Benzoic Acid | [1] |
| Aluminum Chloride Catalysis | AlCl₃ | Benzoyl Chloride | Nitrobenzene | ~45% | Ethyl benzoylacetate, Dibenzoylmethane | [2] |
| Magnesium Chloride/Amine | MgCl₂, Triethylamine | Acid Chlorides | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Recommended Protocol: Acylation via Ethoxymagnesium Malonate[1]
This procedure is adapted from Organic Syntheses and is known for its reliability and high yield.
Part A: Preparation of Ethoxymagnesiummalonic Ester
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Setup : Equip a three-necked flask with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.
-
Initiation : To the flask, add magnesium turnings (1.0 eq), absolute ethanol (small amount), and a catalytic amount of carbon tetrachloride. Add a small portion of a solution of diethyl malonate (1.0 eq) in absolute ethanol. The reaction should begin within a few minutes.
-
Addition : Once the reaction is initiated and proceeding at a vigorous rate, add the remainder of the diethyl malonate solution at a rate that maintains a steady reflux. Occasional cooling may be necessary.
-
Completion : After the addition is complete and the initial reaction subsides, cautiously add dry ether. Gently heat the mixture until nearly all the magnesium has reacted (this can take 6-8 hours).
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Solvent Removal : Remove the ether and ethanol by distillation, first at atmospheric pressure and then under reduced pressure.
-
Azeotropic Drying : Add dry benzene or toluene to the residue and remove it by distillation under reduced pressure to eliminate any remaining traces of ethanol.
-
Final Preparation : Dissolve the resulting solid residue in dry ether. This solution is now ready for the acylation step.
Part B: Acylation with Benzoyl Chloride (via Mixed Anhydride)
Note: The original Organic Syntheses procedure uses a mixed benzoic-carbonic anhydride for acylation. A more direct, though potentially slightly lower-yielding, approach is direct acylation with benzoyl chloride.
-
Setup : In a separate flask equipped with a stirrer and dropping funnel, cool a solution of benzoyl chloride (1.0 eq) in dry ether or toluene to 0 °C.
-
Addition : Slowly add the ethereal solution of ethoxymagnesiummalonic ester from Part A to the cooled benzoyl chloride solution with vigorous stirring, maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature and stir overnight.
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Workup : Cautiously pour the reaction mixture into a mixture of ice and dilute sulfuric acid. Separate the organic layer.
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Extraction : Extract the aqueous layer with ether. Combine the organic layers.
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Washing : Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution until the aqueous washes are no longer acidic (this removes benzoic acid). Finally, wash with brine.
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizations
References
Technical Support Center: Troubleshooting Malonic Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during malonic ester synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in malonic ester synthesis?
A1: The most prevalent side reactions include:
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Dialkylation: The introduction of two alkyl groups onto the α-carbon of the malonic ester, which can be a desired outcome or a side product depending on the synthetic goal.[1]
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Premature Saponification/Hydrolysis: Hydrolysis of the ester groups before the alkylation step is complete, leading to the formation of malonic acid or its monoester.
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Incomplete Decarboxylation: The failure of the substituted malonic acid to lose carbon dioxide upon heating, resulting in the isolation of the dicarboxylic acid instead of the desired substituted carboxylic acid.[2]
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O-alkylation: A less common side reaction where the enolate oxygen acts as the nucleophile instead of the α-carbon, leading to the formation of a ketene acetal.[3]
-
Transesterification: If the alkoxide base used for deprotonation does not match the alkyl groups of the ester, an exchange can occur, leading to a mixture of ester products.
Q2: How can I favor mono-alkylation over di-alkylation?
A2: To selectively achieve mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the malonic ester relative to the base and the alkylating agent can significantly suppress the formation of the di-alkylated product.[4] Other strategies include the slow addition of the alkylating agent and maintaining a low reaction temperature to reduce the rate of the second alkylation.[4]
Q3: What causes incomplete decarboxylation and how can it be resolved?
A3: Incomplete decarboxylation is often due to insufficient heating or the presence of substituents that sterically hinder the formation of the required cyclic transition state.[5] To address this, ensure the reaction is heated to a sufficiently high temperature (typically 100-200 °C) for an adequate duration.[2] For particularly stubborn substrates, alternative decarboxylation methods such as the Krapcho decarboxylation under milder, near-neutral conditions may be employed.[6]
Q4: Under what conditions does O-alkylation become a significant side reaction?
A4: O-alkylation is more likely to occur with "harder" electrophiles, such as alkyl sulfates or triflates, whereas "softer" electrophiles like alkyl iodides and bromides tend to favor C-alkylation.[7] The choice of solvent and counter-ion can also influence the C/O alkylation ratio.
Troubleshooting Guides
Issue 1: Excessive Dialkylation
Symptoms:
-
The major product isolated is the di-substituted malonic ester or the corresponding carboxylic acid after hydrolysis and decarboxylation.
-
Complex product mixture observed by NMR or chromatography, showing peaks corresponding to both mono- and di-alkylated species.
Root Causes and Solutions:
| Parameter | Conditions Favoring Mono-alkylation | Conditions Favoring Di-alkylation |
| Stoichiometry (Malonic Ester : Base : Alkyl Halide) | ~1.05 : 1.0 : 1.0[8] | 1.0 : >2.0 : >2.0 (often in a stepwise manner)[8] |
| Temperature | Lower temperatures for enolate formation, followed by gentle heating for alkylation.[8] | Stepwise heating after each alkylation step.[8] |
| Addition of Alkyl Halide | Slow, dropwise addition.[4] | Can be added more rapidly, especially in the second alkylation step. |
| Base | Sodium Ethoxide (NaOEt) is common.[8] | Sodium Ethoxide (NaOEt) or stronger bases like Sodium Hydride (NaH).[8] |
| Solvent | Ethanol, THF, DMF.[8] | Ethanol, THF, DMF.[8] |
Troubleshooting Workflow for Excessive Dialkylation
Caption: Troubleshooting decision tree for excessive dialkylation.
Experimental Protocol: Selective Mono-alkylation of Diethyl Malonate [8]
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Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol.
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Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
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Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Issue 2: Incomplete Saponification
Symptoms:
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Isolation of unreacted substituted malonic ester or the corresponding mono-acid after work-up.
-
Low yield of the final carboxylic acid.
Root Causes and Solutions:
-
Steric Hindrance: Bulky alkyl groups on the α-carbon can hinder the approach of the hydroxide ion to the ester carbonyl groups.
-
Insufficient Base or Reaction Time: Not enough base or an inadequate reaction time will lead to incomplete hydrolysis.
Troubleshooting Protocol for Hindered Esters: [9] For esters that are resistant to standard saponification conditions (e.g., NaOH or KOH in aqueous ethanol), a more potent system may be required.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the hindered malonic ester in anhydrous dimethyl sulfoxide (DMSO).
-
Hydrolysis: Add a mixture of potassium tert-butoxide (KtBuO) and water (in a 2:1 molar ratio, using 3 equivalents of the mixture relative to the ester).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by adding an aqueous solution of a weak acid (e.g., sodium dihydrogen phosphate).
-
Purification: The product can be isolated by extraction and further purified by chromatography.
Issue 3: Incomplete Decarboxylation
Symptoms:
-
The major product isolated is the substituted malonic acid (a dicarboxylic acid).
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Significant CO₂ evolution is not observed upon heating.
Root Causes and Solutions:
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Insufficient Temperature: The most common cause is not reaching a high enough temperature to initiate decarboxylation.
-
Substrate Stability: Some substituted malonic acids are more thermally stable and require more vigorous conditions to decarboxylate.
Optimized Decarboxylation Protocol: [5]
For dialkylated malonic acids that are difficult to decarboxylate, heating the neat (solvent-free) compound at elevated temperatures is often effective.
-
Setup: Place the purified, dry substituted malonic acid in a round-bottom flask equipped with a distillation apparatus to collect any volatile products.
-
Heating: Heat the flask in a sand bath or with a suitable heating mantle to a temperature of 150-200 °C.
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Monitoring: Observe for the evolution of CO₂ gas. Continue heating until gas evolution ceases.
-
Purification: The resulting carboxylic acid can be purified by distillation or recrystallization.
Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [2]
| Substrate | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 2,2-dipropylmalonic acid | 200 | 5 | 180 | 95 |
| 2-ethyl-2-phenylmalonic acid | 200 | 3 | 180 | 97 |
| 2,2-dibenzylmalonic acid | 200 | 10 | 180 | 82 |
Issue 4: O-Alkylation
Symptoms:
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Formation of a vinyl ether-type product (ketene acetal) instead of the C-alkylated product.
-
Reduced yield of the desired carboxylic acid.
Root Causes and Solutions:
-
Nature of the Alkylating Agent: "Hard" electrophiles favor O-alkylation.
-
Reaction Conditions: Solvent and counter-ion can influence the reaction pathway.
General Malonic Ester Synthesis Workflow
Caption: A workflow diagram of the malonic ester synthesis.
Mechanism of Dialkylation Side Reaction
Caption: The mechanism of the dialkylation side reaction.
References
Optimizing reaction conditions for benzoylation of diethyl malonate
Welcome to the technical support center for the benzoylation of diethyl malonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this important C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the benzoylation of diethyl malonate?
A1: The most common methods involve the acylation of a diethyl malonate enolate with benzoyl chloride. Key methods include the use of magnesium ethoxide to form the magnesium enolate of diethyl malonate, which is then reacted with benzoyl chloride.[1][2] Another established method utilizes a mixed carbonic anhydride, prepared from benzoic acid and ethyl chlorocarbonate, to acylate the ethoxymagnesium derivative of diethyl malonate.[1] Lewis acid catalysis, for instance with aluminum chloride, is also employed to facilitate the reaction.[3]
Q2: What is the primary product of the benzoylation of diethyl malonate?
A2: The primary and desired product is diethyl benzoylmalonate.[1]
Q3: What are the potential side reactions I should be aware of?
A3: Several side reactions can occur, impacting the yield and purity of the desired product. These include:
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O-acylation: The enolate of diethyl malonate can undergo acylation on the oxygen atom, leading to the formation of an enol benzoate. However, C-acylation is generally favored.
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Decarbethoxylation: The product, diethyl benzoylmalonate, can undergo decarbethoxylation to form ethyl benzoylacetate, which can be further converted to acetophenone.[3]
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Di-benzoylation: Under certain conditions, a second benzoylation can occur, leading to dibenzoylmethane derivatives.[3]
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Hydrolysis: If water is present in the reaction mixture, benzoyl chloride can be hydrolyzed to benzoic acid, which can complicate purification.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using standard techniques in organic chemistry such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of diethyl benzoylmalonate | Incomplete formation of the diethyl malonate enolate. | Ensure the base (e.g., magnesium ethoxide, sodium ethoxide) is of good quality and used in the correct stoichiometric amount. Ensure all reagents and solvents are anhydrous, as moisture will quench the enolate and hydrolyze benzoyl chloride. |
| Inactive benzoyl chloride. | Use freshly distilled or a new bottle of benzoyl chloride. | |
| Residual alcohol in the reaction mixture. | Residual alcohol can interfere with the acylation. Ensure complete removal of ethanol after the formation of the magnesium ethoxide derivative.[1] | |
| Presence of significant amounts of ethyl benzoylacetate and acetophenone in the product mixture | Decarbethoxylation of the desired product. | This is often promoted by high temperatures or prolonged reaction times, especially when using Lewis acids like aluminum chloride.[3] Optimize the reaction temperature and time to minimize this side reaction. |
| Difficulty in purifying the product by distillation | Contamination with benzoic acid. | Benzoic acid can be troublesome during distillation.[1] Ensure complete removal by washing the organic layer with a sodium bicarbonate solution until no more benzoic acid precipitates upon acidification of the bicarbonate extracts.[1] |
| Presence of unreacted diethyl malonate. | Unreacted starting material can co-distill with the product. Optimize the stoichiometry of the reagents to ensure complete consumption of diethyl malonate. A final purification by fractional distillation is recommended.[1] | |
| Formation of a solid precipitate during the reaction | Precipitation of the magnesium enolate or other salts. | This is often normal. Ensure efficient stirring to maintain a homogeneous reaction mixture as much as possible. |
| Reaction does not start | Passivated magnesium turnings. | Use fresh, high-quality magnesium turnings. A small amount of an initiator like iodine or 1,2-dibromoethane can be used to activate the magnesium.[1] |
Experimental Protocols
Method 1: Benzoylation using Magnesium Ethoxide
This procedure is adapted from Organic Syntheses.[1]
1. Preparation of Ethoxymagnesium Malonic Ester:
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In a three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (0.2 g atom), absolute alcohol (5 ml), and a small amount of carbon tetrachloride (0.2 ml).
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Add a small portion of a mixture of diethyl malonate (0.2 mole) and absolute alcohol (16 ml). The reaction should start in a few minutes.
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Control the addition rate to maintain a vigorous reaction, cooling as necessary.
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Once the addition is complete and the initial reaction subsides, cautiously add dry ether (60 ml).
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Gently heat the mixture until most of the magnesium has reacted (approximately 6-8 hours).
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Remove the alcohol and ether by distillation. Add dry benzene and distill to remove any residual alcohol.
2. Acylation:
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Prepare a mixed carbonic anhydride by reacting benzoic acid (0.2 mole) and triethylamine (0.2 mole) in dry toluene, then adding ethyl chlorocarbonate (0.2 mole) at 0°C.
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Add the ethereal solution of the ethoxymagnesium compound to the mixed anhydride at -5°C to 0°C.
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Allow the mixture to stand overnight and come to room temperature.
3. Work-up and Purification:
-
Cautiously add 5% sulfuric acid. Separate the aqueous layer and extract with ether.
-
Combine the organic layers and wash with dilute sulfuric acid, followed by a concentrated sodium bicarbonate solution to remove unreacted benzoic acid.
-
Wash with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
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Purify the product by vacuum distillation. The fraction boiling at 144–149°C/0.8 mm is the desired diethyl benzoylmalonate.[1] The expected yield is 68–75%.[1]
Data Presentation
| Method | Reagents | Yield | Boiling Point of Product | Reference |
| Magnesium Ethoxide / Mixed Carbonic Anhydride | Diethyl malonate, Magnesium, Ethanol, Benzoic acid, Ethyl chlorocarbonate, Triethylamine | 68-75% | 144–149°C / 0.8 mm | [1] |
| Magnesium Chloride / Triethylamine | Diethyl malonate, Benzoyl chloride, MgCl₂, Triethylamine | 89% | 140 °C / 0.25 mm | [2] |
| Aluminum Chloride | Diethyl malonate, Benzoyl chloride, AlCl₃ | Not specified | Not specified | [3] |
Visualizations
Caption: Experimental workflow for the benzoylation of diethyl malonate.
Caption: Troubleshooting decision tree for benzoylation of diethyl malonate.
References
Preventing dialkylation in Diethyl 2-benzoylmalonate synthesis
Welcome to the technical support center for the synthesis of diethyl 2-benzoylmalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find detailed guides and frequently asked questions to address common challenges, with a focus on preventing the formation of the dialkylated byproduct, diethyl 2,2-dibenzoylmalonate.
Troubleshooting Guide: Preventing Dialkylation
One of the most common issues in the synthesis of this compound is the concurrent formation of the dialkylated product. This occurs because the mono-benzoylated product still possesses an acidic proton, making it susceptible to a second acylation reaction. Below are key parameters that can be adjusted to favor the desired mono-acylation.
Issue: Excessive Formation of Diethyl 2,2-dibenzoylmalonate
| Parameter | Potential Cause | Recommended Solution |
| Stoichiometry | Using an equimolar or excess amount of benzoyl chloride relative to diethyl malonate can drive the reaction towards dialkylation once a significant concentration of the mono-acylated product has formed. | To favor mono-acylation, it is recommended to use a slight excess of diethyl malonate relative to the base and the acylating agent.[1] This increases the probability that the base will deprotonate an unreacted diethyl malonate molecule rather than the mono-benzoylated product. |
| Base Selection | The choice and stoichiometry of the base are critical. Strong bases like sodium ethoxide are commonly used, but their equivalence will dictate the extent of deprotonation and subsequent acylation. Using more than one equivalent of base will promote dialkylation. | For selective mono-acylation, using one equivalent of base is crucial.[2] The use of magnesium enolates, generated from magnesium turnings and ethanol, has been shown to be highly effective in promoting C-acylation and can lead to high yields of the mono-acylated product. |
| Reaction Temperature | Higher temperatures can increase the rate of the second acylation, leading to a higher proportion of the dialkylated byproduct. | The initial deprotonation of diethyl malonate is often carried out at room temperature or below. After the addition of the acylating agent, gentle heating may be applied.[2] For methods involving magnesium enolates, the acylation is typically performed at low temperatures (e.g., -5°C to 0°C).[3] |
| Addition Order and Rate | Rapid addition of the acylating agent to the enolate solution can create localized areas of high concentration, potentially increasing the likelihood of dialkylation. | Add the benzoyl chloride solution dropwise to the diethyl malonate enolate solution. This maintains a low concentration of the acylating agent, favoring the reaction with the more abundant diethyl malonate enolate. |
| Alternative Methodologies | Conventional methods may not provide sufficient selectivity. | The combination of phase transfer catalysis with microwave irradiation has been shown to promote the monobenzylation of 1,3-dicarbonyl compounds.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of a dialkylated byproduct in the synthesis of this compound?
A1: The formation of a dialkylated byproduct occurs because the initial product, this compound, still contains an acidic proton on the alpha-carbon. This proton can be removed by the base present in the reaction mixture, forming a new enolate. This enolate can then react with another molecule of benzoyl chloride, leading to the formation of diethyl 2,2-dibenzoylmalonate.
Q2: How does the stoichiometry of the reactants influence the product distribution?
A2: The molar ratio of diethyl malonate to benzoyl chloride is a key factor. Using a slight excess of diethyl malonate ensures that after the initial formation of the mono-acylated product, there is still a higher concentration of unreacted diethyl malonate enolate compared to the enolate of the mono-acylated product. This statistically favors the reaction of benzoyl chloride with the diethyl malonate enolate, thus minimizing the formation of the dialkylated byproduct.[1]
Q3: Which base is most effective for achieving selective mono-benzoylation?
A3: While sodium ethoxide is a commonly used base, the use of a magnesium enolate of diethyl malonate has been reported to give high yields of the mono-acylated product.[3] Magnesium's ability to form a chelate with the malonate enolate can influence the reactivity and selectivity of the acylation reaction.
Q4: Can temperature control alone prevent dialkylation?
A4: Temperature control is a crucial tool but may not be sufficient on its own. Lowering the reaction temperature generally slows down the rates of both the first and second acylation reactions. However, it can help to improve selectivity, especially when combined with careful control of stoichiometry and slow addition of the acylating agent.[2]
Q5: My reaction still produces a mixture of mono- and di-acylated products. How can I separate them?
A5: The boiling points of the mono- and di-acylated products can be very close, which can make separation by distillation challenging.[2] If distillation is ineffective, column chromatography on silica gel is a reliable method for separating the two products due to their different polarities.
Experimental Protocols
High-Yield Synthesis of this compound via a Magnesium Enolate
This protocol is adapted from a procedure reported in Organic Syntheses and has been shown to produce a high yield (68-75%) of the mono-acylated product.[3]
Step 1: Preparation of Ethoxymagnesiummalonic Ester
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In a 250-mL three-necked flask equipped with a dropping funnel and a reflux condenser, place 5.0 g (0.2 g-atom) of magnesium turnings, 5 mL of absolute ethanol, and 0.2 mL of carbon tetrachloride.
-
Add 6 mL of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 mL of absolute ethanol. The reaction should begin within a few minutes. Control the rate of addition to maintain a fairly vigorous reaction, cooling as necessary.[3]
-
Once the initial reaction subsides and the mixture has cooled to room temperature, cautiously add 60 mL of dry ether.
-
Gently heat the mixture using a steam bath until nearly all the magnesium has dissolved (this may take 6-8 hours).[3]
-
Remove the ethanol and ether by distillation, first at atmospheric pressure and then under reduced pressure.
-
To the crystalline residue, add 60 mL of dry benzene and remove it by distillation under atmospheric and then reduced pressure to eliminate any residual alcohol.[3]
-
Dissolve the final residue in 60 mL of dry ether.
Step 2: Acylation
-
In a separate 500-mL three-necked flask, prepare a mixed benzoic-carbonic anhydride by dissolving 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 mL of dry toluene.
-
Cool the solution to below 0°C using an ice-salt bath.
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Add 21.7 g (0.2 mole) of ethyl chlorocarbonate at a rate that maintains the temperature below 0°C.
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Stir the mixture for 15-25 minutes after the addition is complete.
-
Transfer the ethereal solution of the ethoxymagnesiummalonic ester from Step 1 to a dropping funnel and add it to the mixed anhydride solution while maintaining the temperature between -5°C and 0°C.[3]
-
Allow the reaction mixture to stand overnight, coming to room temperature during this time.
Step 3: Work-up and Purification
-
Cautiously add 400 mL of 5% sulfuric acid to the reaction mixture.
-
Separate the aqueous layer and extract it once with ether.
-
Combine the organic layers and wash them with dilute sulfuric acid, followed by a concentrated sodium bicarbonate solution until no more benzoic acid is extracted.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting product by vacuum distillation. The fraction boiling at 144–149°C/0.8 mm is the desired this compound.[3]
Visualizations
Caption: Workflow for the high-yield synthesis of this compound.
Caption: Reaction pathways leading to mono- and di-acylated products.
References
Technical Support Center: Purification of Crude Diethyl 2-benzoylmalonate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of crude Diethyl 2-benzoylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side-products of the benzoylation reaction, and subsequent workup procedures. These may include:
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Unreacted Starting Materials: Diethyl malonate and benzoyl chloride.
-
Reaction Byproducts: Benzoic acid is a significant byproduct that can be troublesome during distillation if not removed.[1] Other potential, though less common, side products in related reactions include di- and tri-acylated methanes.[2]
-
Solvent Residues: Traces of solvents used during the synthesis and workup, such as ether, toluene, or benzene.[1]
Q2: My crude product is a dark oil. What is the likely cause and how can I decolorize it?
A2: Dark coloration in the crude product often indicates the presence of polymeric or tarry byproducts formed during the reaction, especially if elevated temperatures were used. While distillation is the primary purification method, a preliminary purification step can be beneficial. Consider passing a solution of the crude product through a short plug of silica gel or activated carbon to remove baseline impurities before proceeding with more rigorous purification.
Q3: I am having difficulty removing benzoic acid from my product. What is the best approach?
A3: Benzoic acid is a common impurity that should be removed before final purification to prevent issues during distillation.[1] The most effective method is a thorough aqueous workup. Wash the organic layer containing the crude product with a saturated sodium bicarbonate (NaHCO₃) solution until no more benzoic acid precipitates upon acidification of the bicarbonate extracts.[1]
Q4: How can I monitor the purity of my this compound during purification?
A4: Several analytical techniques can be employed to assess the purity of your product at different stages:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively check for the presence of impurities and to monitor the progress of column chromatography.[3][4]
-
Gas Chromatography (GC): GC is an excellent quantitative method for determining the percentage of the desired product and identifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities by comparing the integration of signals from the product and the impurities.[3]
-
Refractive Index: A specific refractive index can be an indicator of high purity. For this compound, the expected refractive index is n²⁵D 1.5063–1.5066.[1]
Troubleshooting Guides
Problem 1: Low Purity After Initial Aqueous Workup
-
Symptoms: TLC or GC analysis shows multiple spots/peaks, indicating the presence of several components.
-
Possible Causes & Solutions:
-
Incomplete Reaction: If significant amounts of starting materials are present, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry).
-
Formation of Side Products: Benzoylation of diethyl malonate can sometimes lead to side products.[2] Purification will require a more robust method like column chromatography or fractional vacuum distillation.
-
Inefficient Extraction: Ensure thorough mixing during the aqueous wash steps to effectively remove water-soluble impurities like benzoic acid.[1]
-
Problem 2: Difficulty with Vacuum Distillation
-
Symptoms:
-
Bumping or unstable boiling.
-
Product decomposition (darkening) at higher temperatures.
-
Poor separation of fractions.
-
-
Possible Causes & Solutions:
-
Uneven Heating: Use a heating mantle with a magnetic stirrer to ensure even heat distribution.[5]
-
Lack of Boiling Chips/Stir Bar: Always add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum to promote smooth boiling.[5]
-
Vacuum Leaks: Inspect all joints and ensure they are properly sealed with vacuum grease.[5]
-
High Temperature: If the product is degrading, improve the vacuum to lower the boiling point.
-
Close-Boiling Impurities: If impurities have boiling points close to the product, a simple distillation may not be sufficient. Use a fractionating column (e.g., a Vigreux column) to improve separation.[1][5] If distillation fails, column chromatography is the recommended alternative.[3]
-
Problem 3: Challenges with Column Chromatography
-
Symptoms:
-
Poor separation of the desired product from impurities (co-elution).
-
The product does not move from the baseline or moves with the solvent front.
-
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is critical. Run preliminary TLC plates with different solvent systems to find an eluent that gives your product an Rf value of approximately 0.35 for optimal separation.[6][7]
-
Improperly Packed Column: Air bubbles or channels in the stationary phase will lead to poor separation.[6] Pack the column carefully as a slurry to ensure a homogenous bed.
-
Column Overloading: Using too much crude product for the amount of stationary phase will result in broad bands and poor separation.
-
Data Presentation
| Parameter | Value | Reference |
| Boiling Point | 144–149 °C at 0.8 mmHg | [1] |
| Refractive Index (n²⁵D) | 1.5063–1.5066 | [1] |
| Yield (Typical) | 68–75% | [1] |
Experimental Protocols
Protocol 1: Purification by Aqueous Washing
This protocol is designed to remove acidic impurities, primarily benzoic acid, from the crude reaction mixture before further purification.
-
Dissolve the Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[1]
-
Acid Wash (Optional): If basic catalysts were used, wash the organic solution with a dilute acid (e.g., 5% sulfuric acid) in a separatory funnel.[1]
-
Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the separatory funnel vigorously, venting frequently. Continue washing with fresh portions of NaHCO₃ solution until acidification of the aqueous layer no longer produces a precipitate of benzoic acid.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product.
Protocol 2: Purification by Vacuum Distillation
This is the primary method for purifying this compound on a larger scale.
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. A 30-cm Vigreux column is recommended for better separation.[1] Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Place the crude, washed this compound into the distillation flask with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly apply vacuum to the system.
-
Heating: Gradually heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection:
-
Forerun: Collect the initial low-boiling fraction, which may contain residual solvents and unreacted diethyl malonate. A positive test with ferric chloride reagent on the forerun may indicate the presence of enolizable impurities.[1]
-
Main Fraction: Collect the fraction boiling at 144–149 °C at 0.8 mmHg.[1]
-
Residue: Discontinue distillation before the flask is completely dry to avoid charring of the residue.
-
Protocol 3: Purification by Column Chromatography
This method is ideal for smaller scales or when distillation does not provide adequate separation.
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[8] Adjust the ratio to achieve an Rf of ~0.35 for the product.[7]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top of the silica gel to prevent disruption of the surface when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for selecting a purification method.
References
Addressing incomplete reactions in Diethyl 2-benzoylmalonate synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of Diethyl 2-benzoylmalonate, with a specific focus on overcoming incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is typically a Claisen-type condensation reaction. It involves the acylation of diethyl malonate with a benzoylating agent (like benzoyl chloride or a mixed anhydride derived from benzoic acid) in the presence of a suitable base. The base deprotonates the α-carbon of diethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzoylating agent.[1][2]
Q2: Why are anhydrous (dry) conditions critical for this synthesis?
A2: The presence of water can significantly reduce the yield of the reaction for two main reasons. First, water will react with and consume the strong base (e.g., sodium ethoxide, magnesium ethoxide) required to form the diethyl malonate enolate.[3][4] Second, water can hydrolyze the ester functional groups on both the starting material (diethyl malonate) and the final product, leading to the formation of unwanted carboxylic acid byproducts.[5][6][7]
Q3: What is the role of the base, and which one should I choose?
A3: The base's primary role is to deprotonate the diethyl malonate, which has a pKa of about 13, to form the reactive enolate intermediate.[4] A common and effective base is sodium ethoxide. It is crucial to use a base whose conjugate acid is the same as the alcohol portion of the ester to prevent transesterification, a side reaction where the ethyl groups of the ester are exchanged with the alkyl group from the alkoxide base.[4][5] At least one full equivalent of the base is necessary to drive the reaction to completion.[4][8]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product over time. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What are the most common impurities to look for in the final product?
A5: If the reaction is incomplete or the workup is inefficient, the most common impurities are unreacted diethyl malonate and benzoic acid.[1][3] Benzoic acid is particularly troublesome as it can co-distill with the product if not thoroughly removed during the aqueous workup.[1] Other potential impurities include side products from hydrolysis or transesterification.[5]
Troubleshooting Guide for Incomplete Reactions
This guide addresses specific issues that can lead to incomplete reactions and low yields.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the most likely causes and solutions?
Answer: This is a common issue that can often be traced back to the initial setup and reagents. The primary causes include the presence of moisture, impure starting materials, or incorrect stoichiometry.
Table 1: Troubleshooting Low Yields
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube or by running it under an inert atmosphere (e.g., Nitrogen, Argon).[3][4][6] |
| Impure Reagents | Use high-purity reagents. Commercial diethyl malonate and benzoylating agents should be redistilled before use to remove impurities that can inhibit the reaction.[1][9] |
| Insufficient or Degraded Base | Use at least one full stoichiometric equivalent of a strong base like sodium ethoxide.[4] Ensure the base is fresh and has not been degraded by exposure to air and moisture. |
| Suboptimal Reaction Conditions | The reaction may require heating (reflux) to proceed to completion. Monitor the reaction by TLC and ensure it is run for a sufficient duration (which can be several hours).[3][9] |
| Inefficient Workup | Product can be lost during extractions if emulsions form or if the incorrect pH is maintained. Ensure the aqueous layer is thoroughly extracted and that washes are performed carefully to avoid product loss.[9] |
Issue 2: Significant Amount of Unreacted Diethyl Malonate in Product
Question: After purification, my final product is heavily contaminated with unreacted diethyl malonate. How can I improve the conversion rate?
Answer: The presence of a large amount of starting material indicates that the initial enolate formation was likely inefficient or the reaction did not proceed to completion.
-
Verify Base Stoichiometry and Quality: Ensure you are using at least one full equivalent of an appropriate and active base. If the base is old or has been improperly stored, it may have lost its reactivity.[4]
-
Ensure Anhydrous Conditions: As mentioned, any water will quench the base and prevent the deprotonation of diethyl malonate. Re-evaluate your procedures for drying glassware and handling solvents.[4][9]
-
Increase Reaction Time and/or Temperature: Some acylation reactions require prolonged heating to achieve full conversion. Use TLC to determine the point at which the diethyl malonate is fully consumed.[9]
Issue 3: Presence of Benzoic Acid Impurity
Question: My distilled product is contaminated with benzoic acid. How can I remove it?
Answer: This is a workup issue. Benzoic acid should be removed by washing the organic layer with a basic aqueous solution.
-
Thorough Bicarbonate Wash: During the workup, wash the ether or toluene layer repeatedly with a saturated sodium bicarbonate solution.[1]
-
Test for Completion: To confirm all benzoic acid has been removed, acidify the aqueous bicarbonate washings with a strong acid (e.g., HCl). If no white precipitate of benzoic acid forms, the removal is complete.[1]
Data Presentation
Table 2: Physical Properties of Key Reactants
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Malonate | 160.17 | 199.3 | 1.055 |
| Benzoic Acid | 122.12 | 249.0 | 1.266 |
| Ethyl Chlorocarbonate | 108.52 | 93.1 | 1.135 |
| Triethylamine | 101.19 | 89.5 | 0.726 |
| Magnesium | 24.31 | 1090 | 1.738 |
Experimental Protocols
The following is a detailed methodology adapted from a reliable procedure for the synthesis of this compound.[1]
A. Preparation of Ethoxymagnesiummalonic Ester
-
In a 250-mL three-necked flask equipped with a dropping funnel and reflux condenser (with a drying tube), place 5.0 g (0.2 g-atom) of magnesium turnings, 5 mL of absolute ethanol, and 0.2 mL of carbon tetrachloride.
-
Add 6 mL of a mixture containing 32.0 g (0.2 mole) of diethyl malonate and 16 mL of absolute ethanol. The reaction should begin within a few minutes.
-
Control the addition rate to maintain a vigorous reaction, cooling as necessary.
-
Once the initial reaction subsides and cools, cautiously add 60 mL of dry ether.
-
Gently heat the mixture on a steam bath until nearly all the magnesium has reacted (this can take 6-8 hours).
-
Remove the alcohol and ether by distillation, first at atmospheric pressure and then under reduced pressure.
-
Add 60 mL of dry benzene to the residue and remove it by distillation under reduced pressure to azeotropically remove any remaining ethanol.
-
Dissolve the final residue in 60 mL of dry ether for the next step.
B. Preparation of Mixed Benzoic-Carbonic Anhydride
-
In a 500-mL three-necked flask equipped with a stirrer and low-temperature thermometer, prepare a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 mL of dry toluene.
-
Cool the solution to below 0°C using an ice-salt bath.
-
Add 21.7 g (0.2 mole) of ethyl chlorocarbonate at a rate that keeps the temperature below 0°C (approx. 25-30 minutes).
-
Stir the mixture for an additional 15-25 minutes after the addition is complete.
C. Acylation and Workup
-
Add the ethereal solution of ethoxymagnesiummalonic ester (from step A.8) to the mixed anhydride solution (from step B.4) via a dropping funnel, while maintaining the temperature between -5°C and 0°C.
-
Allow the mixture to stand overnight, reaching room temperature.
-
Cautiously add 400 mL of 5% sulfuric acid to the reaction mixture.
-
Separate the layers and extract the aqueous layer once with ether.
-
Combine the organic layers and wash them with dilute sulfuric acid, followed by washes with concentrated sodium bicarbonate solution until no more benzoic acid is extracted.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation. Collect the fraction boiling at 144–149°C / 0.8 mm Hg. The expected yield is 68–75%.
Mandatory Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Benzoylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in exothermic benzoylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is a benzoylation reaction and why is temperature control critical?
A benzoylation reaction involves the introduction of a benzoyl group (C₆H₅CO-) into a molecule, typically by reacting a substrate like an amine or alcohol with benzoyl chloride.[1] This reaction is generally exothermic, meaning it releases a significant amount of heat.[2][3][4] Proper temperature control is crucial to prevent a runaway reaction, which can lead to a rapid increase in temperature and pressure, posing safety risks.[2][5] Inadequate temperature management can also result in side reactions, such as the hydrolysis of benzoyl chloride, which reduces the yield of the desired product.[2][6]
Q2: What is the typical temperature range for a benzoylation reaction?
The optimal temperature for a benzoylation reaction depends on the specific substrates and reaction conditions. Many procedures, like the Schotten-Baumann reaction, are conducted at room temperature or slightly above.[7][8] However, for highly reactive substrates or on a larger scale, it is common to start the reaction at a lower temperature, often between 0-10°C in an ice bath, especially during the addition of the highly reactive benzoyl chloride.[9] Some methods have been developed for rapid benzoylation at very low temperatures, such as -78°C.[10]
Q3: How does the choice of solvent and base affect temperature control?
The choice of solvent and base can significantly influence the reaction's exothermicity and overall temperature profile. The Schotten-Baumann reaction, for example, often uses a two-phase system of water and an organic solvent like dichloromethane.[11] The aqueous base (e.g., sodium hydroxide) neutralizes the hydrochloric acid byproduct, which is also an exothermic process, and drives the reaction to completion.[7][12] The use of a phase-transfer catalyst can enhance reaction rates at lower temperatures, providing better control.[13]
Q4: What are the primary safety concerns associated with exothermic benzoylation reactions?
The primary safety concern is the potential for a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[5] This can lead to a dangerous increase in temperature and pressure, potentially causing the reactor to rupture. Benzoyl chloride is also a lachrymator and is corrosive, and it reacts with moisture to produce hydrochloric acid, a corrosive gas.[2][14] Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and careful monitoring are essential.
Q5: How do I monitor the progress of my benzoylation reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of a benzoylation reaction by observing the disappearance of the starting material and the appearance of the product.[9][15] For more detailed kinetic studies, techniques like real-time ¹H NMR spectroscopy can be employed.[16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction temperature is rising too quickly (runaway reaction). | 1. Benzoyl chloride was added too quickly. 2. Inadequate cooling. 3. Reaction is being run at too high a concentration. | 1. Immediately stop the addition of benzoyl chloride. 2. Increase the efficiency of the cooling system (e.g., switch from an ice-water bath to an ice-salt bath). 3. If the reaction is out of control, have a quenching agent (e.g., a cold, inert solvent) ready to add to the reaction mixture. 4. For future experiments, add the benzoyl chloride more slowly and/or dilute the reaction mixture. |
| Low or no product yield. | 1. Hydrolysis of benzoyl chloride due to moisture.[2][6] 2. Low reactivity of the substrate (amine or alcohol).[14] 3. Incomplete reaction. 4. Product loss during workup.[6] | 1. Ensure all glassware is dry and use anhydrous solvents. Check the purity of the benzoyl chloride; it should be a colorless liquid.[14] 2. For less reactive substrates, a moderate increase in temperature may be necessary. Proceed with caution and monitor the temperature closely. 3. Monitor the reaction with TLC to ensure it has gone to completion.[9] 4. Ensure complete extraction of the product from the aqueous layer during workup. |
| Formation of significant side products. | 1. High reaction temperature leading to side reactions. 2. Presence of water causing hydrolysis of benzoyl chloride to benzoic acid.[6] | 1. Maintain a lower reaction temperature, especially during the addition of benzoyl chloride.[9] 2. Use anhydrous reagents and solvents. |
| Difficulty isolating the product. | The product may be soluble in the aqueous phase. | Adjust the pH of the aqueous phase to decrease the solubility of the product before extraction. |
Data Presentation
Table 1: Comparison of Benzoylation Reaction Conditions
| Method | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Schotten-Baumann | L-proline | Sodium Hydroxide | Water/Dichloromethane | Room Temperature | 1-2 hours | 85-95 | [9] |
| Ultrasound-promoted | Various amines | None | Solvent-free | 25-30 | Varies | High | |
| TMEDA Promoted | Various alcohols | TMEDA | Dichloromethane | -78 | Minutes | Excellent | [10] |
| Phase Transfer Catalysis | 1- and 2-naphthols | Tetrabutylammonium chloride | Dichloromethane/Water | Low Temperature | Not specified | Good | [13] |
Experimental Protocols
Methodology 1: Schotten-Baumann Benzoylation of an Amine
This protocol is a generalized procedure based on the classical Schotten-Baumann reaction.[8][9]
-
Dissolution of Amine: Dissolve the amine (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add an aqueous solution of a base, typically 10% sodium hydroxide (2-3 equivalents).
-
Cooling: Cool the biphasic mixture to 0-5°C using an ice bath.
-
Addition of Benzoyl Chloride: While stirring vigorously, add benzoyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.[9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Methodology 2: Temperature Control for Scale-Up
When scaling up a benzoylation reaction, thermal safety is paramount.[5][17]
-
Reaction Calorimetry: Before attempting a large-scale reaction, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[18][19] This data is crucial for assessing the thermal risk.
-
Reactor Setup: Use a jacketed reactor with a reliable cooling system capable of handling the total heat output of the reaction.[20][21]
-
Controlled Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of benzoyl chloride. The addition rate should be calculated based on the reactor's ability to dissipate heat.
-
Efficient Stirring: Ensure efficient and consistent mixing to avoid localized hot spots.[20][21]
-
Continuous Monitoring: Use temperature probes to monitor the internal temperature of the reaction mixture in real-time.[20]
-
Emergency Plan: Have a documented emergency plan in place, including a method for quenching the reaction in case of a cooling failure or a runaway scenario.
Visualizations
Caption: A typical experimental workflow for a Schotten-Baumann benzoylation reaction.
Caption: A decision tree for troubleshooting common issues in benzoylation reactions.
References
- 1. Benzoylation - Unacademy [unacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. catsci.com [catsci.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 14. benchchem.com [benchchem.com]
- 15. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. theory.labster.com [theory.labster.com]
- 18. Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents | CoLab [colab.ws]
- 19. fauske.com [fauske.com]
- 20. amarequip.com [amarequip.com]
- 21. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Selection of appropriate base for Diethyl 2-benzoylmalonate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of diethyl 2-benzoylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is a type of acylation reaction, specifically a Claisen condensation, where diethyl malonate is acylated using benzoyl chloride. The reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate by a suitable base to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride.
Q2: What are the most common bases used for this synthesis?
Several bases can be employed for the synthesis of this compound. The choice of base is critical to ensure a high yield and minimize side reactions. Commonly used bases include:
-
Sodium Ethoxide (NaOEt): A strong base that is frequently used for Claisen condensations.[1][2][3] It is crucial to use an alkoxide base that corresponds to the alkyl group of the ester to prevent transesterification.[4]
-
Magnesium Ethoxide (Mg(OEt)₂): Often prepared in situ from magnesium and ethanol, this base can lead to high yields of the desired C-acylated product.[5]
-
Tertiary Amines with Magnesium Chloride (e.g., Triethylamine/MgCl₂ or Pyridine/MgCl₂): This system provides a cost-effective and high-yielding method for the C-acylation of diethyl malonate.[6][7] Magnesium chloride acts as a Lewis acid to enhance the reaction.
Q3: Why is the choice of base so important?
The selection of an appropriate base is crucial for several reasons:
-
Preventing Hydrolysis: Using a strong hydroxide base like sodium hydroxide can lead to the hydrolysis of the ester functional groups in both the starting material and the product, resulting in the formation of carboxylate salts.[2]
-
Avoiding Transesterification: If the alkoxide base used does not match the ester's alcohol component (e.g., using sodium methoxide with diethyl malonate), it can lead to a mixture of ester products through transesterification.[4]
-
Ensuring C-acylation over O-acylation: The desired product is formed through C-acylation (attack by the α-carbon). While less common with acyl chlorides, the choice of reaction conditions can influence the regioselectivity.
-
Driving the Reaction to Completion: The reaction is often driven to completion by the formation of a stable enolate of the β-keto ester product, which is more acidic than the starting diethyl malonate.[8][9] A sufficiently strong base is required for this final deprotonation step.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Base | Ensure the base is fresh and has been stored under anhydrous conditions. Sodium ethoxide and other alkoxides are sensitive to moisture. |
| Insufficient Base | A stoichiometric amount of base is required because the final product is deprotonated by the alkoxide, driving the reaction forward.[8] Ensure at least one equivalent of base is used. |
| Presence of Water | Water will react with the base and can also hydrolyze the ester. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Poor Quality Reagents | Use freshly distilled diethyl malonate and benzoyl chloride. Benzoyl chloride can hydrolyze to benzoic acid over time. |
Problem 2: The major product is benzoic acid.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Benzoyl Chloride | This indicates the presence of water in the reaction mixture. Follow stringent anhydrous techniques. |
| Work-up Procedure | During the work-up, ensure that the quenching and extraction steps are performed correctly to separate the desired product from unreacted starting materials and byproducts. |
Problem 3: The product is a mixture of different esters (e.g., ethyl benzoylacetate and methyl benzoylmalonate).
| Possible Cause | Troubleshooting Step |
| Transesterification | This occurs when the alkoxide base does not match the ester. For diethyl malonate, use sodium ethoxide or magnesium ethoxide, not sodium methoxide.[4] |
Problem 4: O-acylation side product is observed.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions | While C-acylation is generally favored, reaction conditions can play a role. The use of magnesium salts, as in the Mg(OEt)₂ or Et₃N/MgCl₂ methods, is known to promote C-acylation.[5][6] |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound using different bases. Note that reaction conditions can significantly impact the outcome.
| Base System | Typical Yield | Reference |
| Magnesium Ethoxide | 68–75% | [5] |
| Triethylamine / MgCl₂ | High (specific % not stated) | [6] |
| Pyridine / MgCl₂ | 75% | [6] |
| Sodium Ethoxide | Generally effective, specific yield for benzoyl derivative not detailed in provided abstracts. | [1][3] |
Experimental Protocols
Method 1: Using Magnesium Ethoxide [5]
-
Preparation of Ethoxymagnesium Malonic Ester: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1 equivalent). Add absolute ethanol and a small amount of carbon tetrachloride to initiate the reaction. A mixture of diethyl malonate (1 equivalent) and absolute ethanol is then added at a rate that maintains a vigorous reaction.
-
After the initial reaction subsides, gently heat the mixture until almost all the magnesium has reacted.
-
Remove the ethanol and any remaining ether by distillation under reduced pressure.
-
Dissolve the resulting residue in dry ether.
-
Acylation: In a separate flask, prepare a solution of benzoyl chloride (1 equivalent) in a suitable solvent.
-
Cool the benzoyl chloride solution to 0-5 °C.
-
Add the ethereal solution of the ethoxymagnesium malonic ester to the cooled benzoyl chloride solution dropwise with stirring.
-
Allow the reaction mixture to stir and slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by cautiously adding dilute sulfuric acid. Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 2: Using Triethylamine and Magnesium Chloride [6]
-
To a flask containing a mixture of diethyl malonate (1 equivalent) and magnesium chloride (1 equivalent) in a dry solvent (e.g., acetonitrile), add triethylamine (2 equivalents) under an inert atmosphere.
-
Stir the mixture at room temperature for a specified period.
-
Add benzoyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and remove the solvent in vacuo.
-
Purify the product as needed, typically by distillation or chromatography.
Logical Workflow for Base Selection
Caption: Decision workflow for selecting an appropriate base.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Work-up Procedures for Removal of Unreacted Starting Materials
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "work-up" in organic chemistry?
A work-up refers to the series of manipulations required to isolate and purify the desired product from a reaction mixture after the reaction is deemed complete. This process is crucial for removing unreacted starting materials, catalysts, solvents, and byproducts, ensuring the purity of the final compound.
Q2: How do I choose the appropriate work-up procedure?
The choice of a work-up procedure depends on the physical and chemical properties of the desired product and the impurities. Key considerations include:
-
Physical state of the product: Solid products may be purified by recrystallization or filtration, while liquid products are often purified by distillation or chromatography.[1]
-
Solubility: The differential solubility of the product and impurities in various solvents is exploited in techniques like liquid-liquid extraction and recrystallization.
-
Acidity/Basicity: Acidic or basic impurities can be removed by washing with a suitable aqueous solution of a base or an acid, respectively.[2]
Q3: What are the most common work-up techniques?
The most common work-up techniques include:
-
Liquid-Liquid Extraction: Used to separate compounds based on their relative solubilities in two different immiscible liquids.[3]
-
Recrystallization: A technique for purifying solid compounds by dissolving them in a hot solvent and allowing the pure compound to crystallize as the solution cools.[4]
-
Chromatography: A powerful technique for separating mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.[5]
-
Distillation: Used to separate liquids with different boiling points.[6]
-
Filtration: A simple method to separate a solid from a liquid.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted starting materials and other impurities.
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of starting materials or products.- Presence of surfactants or fine particulates. | - Allow the mixture to stand undisturbed.- Gently swirl the separatory funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[8]- Filter the entire mixture through a pad of Celite®.[9] |
| Product Not Crystallizing During Recrystallization | - Solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation.- Cooling the solution too quickly. | - Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Re-dissolve the "oil" in a small amount of a more polar solvent and attempt recrystallization again. |
| Loss of Product During Work-up | - Product is partially soluble in the aqueous layer.- Product is volatile and evaporated with the solvent.- Product adhered to the drying agent or filtration medium. | - Back-extract the aqueous layer with a fresh portion of the organic solvent.- Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile products.- Wash the drying agent or filter cake with a small amount of fresh organic solvent. |
| Incomplete Removal of Acidic/Basic Impurities | - Insufficient amount or concentration of washing solution.- Inadequate mixing of the layers during washing. | - Increase the number of washes or use a more concentrated acidic or basic solution.- Ensure thorough mixing by gentle inversion of the separatory funnel, venting frequently.- Test the pH of the aqueous layer after the final wash to ensure neutralization.[10] |
| Precipitate Forms at the Interface of Layers | - A salt has formed that is insoluble in both the organic and aqueous layers. | - Add more water or organic solvent to attempt to dissolve the precipitate.- If the precipitate persists, it may need to be isolated by filtration.[9] |
Data Presentation
Table 1: Efficiency of Common Drying Agents
This table provides a comparison of common drying agents used to remove residual water from organic solvents. The efficiency is indicated by the final water content in parts per million (ppm).
| Drying Agent | Solvent | Final Water Content (ppm) | Time | Reference(s) |
| 3Å Molecular Sieves | THF | <10 | 48-72 h | [11][12] |
| Neutral Alumina | THF | <10 | Single pass | [11][12] |
| CaH₂ | THF | ~43 | Reflux | [11][12] |
| 3Å Molecular Sieves | Acetonitrile | <10 | 24 h | [11][12] |
| Neutral Alumina | Acetonitrile | <10 | Single pass | [11][12] |
| P₂O₅ | Acetonitrile | 9 | 24 h | [11][12] |
| Mg/I₂ | Methanol | 54 | Reflux | [11][12] |
| KOH | Methanol | 33 | Reflux | [11][12] |
| 3Å Molecular Sieves | Methanol | <50 | 72 h (10% m/v) | [11][12] |
Table 2: Solubility of Common Organic Solvents in Water
This table presents the solubility of various organic solvents in water, which is a critical parameter for liquid-liquid extractions.
| Solvent | Formula | Solubility in Water ( g/100g ) | Reference(s) |
| Acetic Acid | C₂H₄O₂ | Miscible | [13] |
| Acetone | C₃H₆O | Miscible | [13] |
| Acetonitrile | C₂H₃N | Miscible | [13] |
| Benzene | C₆H₆ | 0.18 | [13] |
| 1-Butanol | C₄H₁₀O | 6.3 | [13] |
| Dichloromethane | CH₂Cl₂ | 1.3 | [14] |
| Diethyl Ether | C₄H₁₀O | 7.5 | [13] |
| Ethanol | C₂H₆O | Miscible | [13] |
| Ethyl Acetate | C₄H₈O₂ | 8.7 | [13] |
| Hexane | C₆H₁₄ | <0.01 | [14] |
| Methanol | CH₄O | Miscible | [14] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | [14] |
| Toluene | C₇H₈ | 0.05 | [13] |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
This protocol outlines the steps for a typical liquid-liquid extraction using a separatory funnel.[3][15]
-
Setup: Securely place a separatory funnel in a ring stand. Ensure the stopcock is closed.
-
Addition of Solutions: Pour the reaction mixture into the separatory funnel. Add the extraction solvent. The total volume should not exceed three-quarters of the funnel's capacity.
-
Mixing and Venting: Stopper the funnel, and while holding the stopper firmly, invert the funnel and immediately open the stopcock to release any pressure. Close the stopcock and shake gently for a few seconds. Vent again. Repeat this process of shaking and venting until no more gas is released.
-
Separation of Layers: Place the funnel back in the ring stand and remove the stopper. Allow the layers to separate completely.
-
Draining the Layers: Carefully open the stopcock and drain the bottom layer into a clean flask. Stop when the interface between the two layers reaches the stopcock.
-
Collecting the Top Layer: Pour the top layer out through the top opening of the funnel into a separate clean flask.
-
Drying the Organic Layer: Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to the organic layer. Swirl the flask until the drying agent no longer clumps together.
-
Final Isolation: Filter the organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization for Purification of a Solid Compound
This protocol details the general procedure for purifying a solid organic compound by recrystallization.[1][4]
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature to allow for the formation of pure crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them or by placing them in a desiccator.
Protocol 3: Column Chromatography for Purification
This protocol describes the basic steps for purifying a compound using column chromatography.[16][17]
-
Column Preparation: Plug the bottom of a chromatography column with a small piece of cotton or glass wool and add a layer of sand. Fill the column with the chosen stationary phase (e.g., silica gel or alumina) as a slurry in the eluting solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully add it to the top of the column.
-
Elution: Add the eluting solvent to the top of the column and allow it to flow through the stationary phase. Collect the eluting solvent (eluent) in fractions.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to determine which fractions contain the desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow from reaction to pure product.
Caption: Troubleshooting flowchart for emulsion formation during extraction.
Caption: Logical workflow for removing acidic and basic impurities.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Analysis of Diethyl 2-Benzoylmalonate and Other Malonic Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate malonic ester is a critical decision in the synthesis of complex molecules. This guide provides a comparative analysis of Diethyl 2-benzoylmalonate against other common malonic esters, focusing on their reactivity, applications, and the influence of the benzoyl substituent.
While directly comparable, side-by-side experimental data for this compound and other malonic esters is not extensively available in the public domain, this guide synthesizes existing knowledge to provide a clear overview of their properties and potential performance in key chemical transformations.
Physicochemical Properties: A Comparative Overview
The introduction of a benzoyl group at the α-position of diethyl malonate significantly influences its electronic and steric properties. This, in turn, affects its physical characteristics. The following table provides a comparison of the known properties of this compound with unsubstituted Diethyl malonate and Diethyl benzylmalonate, a related substituted ester.
| Property | This compound | Diethyl malonate | Diethyl benzylmalonate |
| Molecular Formula | C₁₄H₁₆O₅ | C₇H₁₂O₄ | C₁₄H₁₈O₄ |
| Molecular Weight | 264.27 g/mol | 160.17 g/mol [1] | 250.29 g/mol [2][3] |
| Boiling Point | 144-149 °C at 0.8 mmHg | 199 °C at 760 mmHg | 162-163 °C at 10 mmHg[2][3] |
| Density | Not readily available | 1.05 g/cm³ | 1.064 g/mL at 25 °C[2][3] |
| pKa (predicted) | Likely lower than Diethyl benzylmalonate | ~13 | 12.56 ± 0.46[2][3] |
Reactivity and Performance: A Qualitative Comparison
The reactivity of malonic esters is primarily centered around the acidity of the α-proton and the subsequent nucleophilicity of the resulting enolate.
Acidity and Enolate Formation
Alkylation Reactions
The alkylation of malonic esters is a cornerstone of their synthetic utility. While specific experimental data for the alkylation of this compound is scarce, the increased acidity suggests that enolate formation would be efficient. However, the bulky benzoyl group could introduce significant steric hindrance, potentially slowing down the rate of alkylation, especially with bulky alkylating agents. This steric hindrance could, in some cases, be advantageous in preventing undesired dialkylation.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[4] The increased acidity of this compound could potentially lead to faster rates of condensation compared to diethyl malonate under similar basic conditions. However, steric hindrance from the benzoyl group might play a role in the transition state, affecting the overall reaction rate and yield.
Hydrolysis and Decarboxylation
The hydrolysis of the ester groups followed by decarboxylation is a common final step in malonic ester synthesis. The presence of the electron-withdrawing benzoyl group might influence the rate of ester hydrolysis. Studies on related compounds suggest that electron-withdrawing groups can facilitate hydrolysis.[5] The subsequent decarboxylation of the resulting β-keto acid (benzoylmalonic acid) is expected to be facile upon heating.[6][7]
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and comparison. The following are established protocols for the synthesis of this compound and the alkylation of diethyl malonate.
Synthesis of this compound
This protocol is adapted from a literature procedure for the acylation of the ethoxymagnesium derivative of diethyl malonate.
Materials:
-
Magnesium turnings
-
Absolute ethanol
-
Carbon tetrachloride
-
Diethyl malonate
-
Dry ether
-
Dry benzene
-
Benzoic acid
-
Triethylamine
-
Ethyl chlorocarbonate
-
Dry toluene
-
5% Sulfuric acid
-
Concentrated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethoxymagnesiummalonic ester: In a three-necked flask, react magnesium turnings with absolute ethanol, a small amount of carbon tetrachloride, and a mixture of diethyl malonate and absolute ethanol. Control the reaction rate by cooling as necessary. After the initial reaction, add dry ether and gently heat until most of the magnesium has reacted. Remove the solvents by distillation under reduced pressure. Add dry benzene and remove it by distillation to ensure an anhydrous residue. Dissolve the residue in dry ether.
-
Preparation of Mixed Benzoic-Carbonic Anhydride: In a separate flask, dissolve benzoic acid and triethylamine in dry toluene and cool to below 0°C. Add ethyl chlorocarbonate dropwise while maintaining the low temperature.
-
Acylation: Add the ethereal solution of ethoxymagnesiummalonic ester to the mixed anhydride solution at -5°C to 0°C. Allow the mixture to stand overnight and come to room temperature.
-
Work-up: Cautiously add 5% sulfuric acid. Separate the aqueous layer and extract with ether. Combine the organic layers, wash with dilute sulfuric acid, and then with concentrated sodium bicarbonate solution until no more benzoic acid precipitates upon acidification of the washings. Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the product by vacuum distillation. The reported yield is 68-75%.
Mono-alkylation of Diethyl Malonate
This is a general protocol for the mono-alkylation of diethyl malonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous diethyl ether
-
Dilute HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in absolute ethanol.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes.
-
Alkylation: Add the alkyl halide dropwise. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture, neutralize with dilute HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Conclusion
This compound presents an interesting alternative to other malonic esters due to the electronic influence of the benzoyl group. The increased acidity of the α-proton likely facilitates enolate formation, a key step in many of its synthetic applications. However, the steric bulk of the benzoyl group may hinder subsequent reactions.
For researchers in drug development, the benzoyl moiety offers a site for further functionalization and can be a key structural element in the target molecule. The choice between this compound and other malonic esters will ultimately depend on the specific synthetic target, the desired reactivity, and the tolerance for potential steric hindrance. Further quantitative studies are needed to fully elucidate the comparative performance of this compound in a range of synthetic transformations.
References
- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 3. Diethyl benzylmalonate CAS#: 607-81-8 [m.chemicalbook.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
A Comparative Guide to Diethyl 2-Benzoylmalonate and Dimethyl Benzoylmalonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Diethyl 2-benzoylmalonate and dimethyl 2-benzoylmalonate are two closely related and versatile intermediates, particularly in the synthesis of heterocyclic compounds such as flavonoids and coumarins. This guide provides an objective comparison of these two reagents, focusing on their synthesis, physicochemical properties, and performance in key synthetic applications, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | Dimethyl Benzoylmalonate |
| Molecular Weight | 264.28 g/mol | 236.22 g/mol |
| Reactivity | Generally lower | Generally higher due to less steric hindrance |
| Synthesis Yield | 68-75% (reported)[1] | ~78% (inferred for analogous product)[2] |
| Byproducts | Ethanol | Methanol |
| Cost | Varies by supplier | Varies by supplier |
Synthesis and Yield Comparison
The synthesis of both diethyl and dimethyl 2-benzoylmalonate is typically achieved through the acylation of the corresponding dialkyl malonate with benzoyl chloride. The most common method involves the formation of a magnesium enolate of the malonate ester, which then reacts with the acid chloride.
Table 1: Comparison of Synthetic Protocols and Yields
| Reagent | Method | Reported Yield | Reference |
| This compound | Reaction of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.[1] | 68-75% | --INVALID-LINK--[1] |
| Dimethyl Benzoylmalonate | Inferred from the synthesis of a substituted analog via the magnesium enolate of dimethyl malonate and a substituted benzoyl chloride.[2] | 77.9% (for 4-(trifluoromethoxy)benzoyl chloride) | --INVALID-LINK--[2] |
Experimental Protocols
Synthesis of this compound
A well-established procedure for the synthesis of this compound is available from Organic Syntheses.[1] The protocol involves two main steps: the formation of the ethoxymagnesium malonic ester and its subsequent reaction with a mixed benzoic-carbonic anhydride.
Step 1: Preparation of Ethoxymagnesiummalonic Ester Magnesium turnings are reacted with absolute ethanol and a small amount of carbon tetrachloride to initiate the reaction. Diethyl malonate is then added, followed by gentle heating to form the magnesium enolate. The solvent is removed under reduced pressure.
Step 2: Acylation In a separate flask, benzoic acid and triethylamine are dissolved in toluene and cooled. Ethyl chlorocarbonate is added to form the mixed benzoic-carbonic anhydride. The ethereal solution of the ethoxymagnesiummalonic ester is then added to the anhydride at low temperature. After an overnight reaction, the mixture is worked up with dilute sulfuric acid and extracted with ether. The product is purified by vacuum distillation to yield 68-75% of this compound.[1]
Synthesis of Dimethyl Benzoylmalonate
A detailed protocol for the parent dimethyl 2-benzoylmalonate is not as readily available as for its diethyl counterpart. However, a procedure for a structurally similar compound provides a reliable synthetic route.[2]
Step 1: Preparation of Magnesium Dimethyl Malonate Magnesium turnings are reacted with absolute ethanol and a catalytic amount of carbon tetrachloride. Dimethyl malonate is then added to form the magnesium enolate.
Step 2: Acylation The solution of magnesium dimethyl malonate is cooled in an ice bath, and benzoyl chloride dissolved in anhydrous ether is added dropwise. The reaction mixture is stirred overnight at room temperature. An acidic workup with dilute sulfuric acid, followed by extraction with ether and purification by vacuum distillation, is expected to yield the desired product. Based on an analogous reaction with 4-trifluoromethoxybenzoyl chloride, a yield of approximately 78% can be anticipated.[2]
Reactivity and Performance in Synthesis
The primary difference in reactivity between the two esters stems from the steric hindrance imparted by the alkyl groups. The smaller methyl groups of dimethyl benzoylmalonate generally allow for easier nucleophilic attack at the carbonyl carbons and the central methylene group compared to the bulkier ethyl groups of the diethyl ester.
Knoevenagel Condensation
The Knoevenagel condensation is a key reaction for the synthesis of substituted alkenes and is often a step in the synthesis of coumarins. In a typical Knoevenagel reaction with an aldehyde, the active methylene group of the benzoylmalonate attacks the carbonyl of the aldehyde.
While direct comparative data for benzoylmalonates is scarce, studies on the Knoevenagel condensation of benzaldehyde with unsubstituted dialkyl malonates show that dimethyl malonate can provide slightly higher yields than diethyl malonate under similar conditions. For instance, in one reported procedure, methyl benzalmalonate was prepared in 90-94% yield, while the corresponding ethyl ester was obtained in 89-91% yield.[3] This suggests that dimethyl benzoylmalonate may be a slightly more efficient substrate in such condensations.
Logical Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Baker-Venkataraman Rearrangement for Flavone Synthesis
The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key precursors to flavones.[4][5][6] This reaction involves the intramolecular rearrangement of an o-acyloxyacetophenone, which can be formed from the reaction of a 2-hydroxyacetophenone with a benzoylating agent. While not a direct application of the benzoylmalonates themselves, their parent dialkyl malonates are used in the synthesis of the necessary precursors. The choice between diethyl and dimethyl malonate in the initial steps can influence the overall efficiency of the flavone synthesis.
Signaling Pathway for Baker-Venkataraman Rearrangement
Caption: Mechanism of the Baker-Venkataraman rearrangement.
Synthesis of 3-Benzoyl-4-hydroxycoumarin
A significant application of benzoylmalonates is in the synthesis of 3-benzoyl-4-hydroxycoumarins, which are important scaffolds in medicinal chemistry.[7] The synthesis involves the reaction of a 2-hydroxyacetophenone with a dialkyl benzoylmalonate. Again, while direct comparative studies are lacking, the higher reactivity of the dimethyl ester may lead to faster reaction times or higher yields. A patent describes the synthesis of 3-benzoyl-4-hydroxycoumarin derivatives from 2-hydroxyacetophenone and diethyl carbonate, followed by reaction with an alkyl azanol.[8]
Physicochemical Properties
The physical properties of the two esters can influence their handling, reaction conditions, and purification.
Table 2: Physicochemical Properties
| Property | This compound | Dimethyl Benzoylmalonate |
| Molecular Formula | C₁₅H₁₆O₅ | C₁₃H₁₂O₅ |
| Boiling Point | 144-149 °C at 0.8 mmHg[1] | Not available (expected to be lower than the diethyl ester) |
| Density | Not available | Not available |
| Solubility | Soluble in common organic solvents like ether and toluene.[1] | Expected to be soluble in common organic solvents. |
The lower molecular weight and anticipated lower boiling point of dimethyl benzoylmalonate might be advantageous in purification by distillation, potentially requiring lower temperatures and reducing the risk of thermal decomposition.
Conclusion
Both this compound and dimethyl benzoylmalonate are valuable reagents for the synthesis of a variety of organic compounds, particularly heterocyclic systems.
-
Synthesis: Both can be synthesized in high yields, with the choice of starting material (diethyl vs. dimethyl malonate) being a primary consideration.
-
Reactivity: Dimethyl benzoylmalonate is theoretically more reactive due to reduced steric hindrance from the methyl groups. This may translate to higher yields or shorter reaction times in subsequent synthetic steps, such as Knoevenagel condensations.
-
Handling: The lower anticipated boiling point of the dimethyl ester may offer advantages in purification.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific requirements of their synthetic route. When higher reactivity and potentially milder reaction conditions are desired, dimethyl 2-benzoylmalonate may be the preferred choice. However, This compound remains a widely used and well-characterized reagent with readily available and reliable synthetic protocols. Direct experimental comparison under specific reaction conditions is recommended to make the optimal selection for a given synthetic challenge.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 7. Reactions of 3-benzoyl-7-dimethylamino-4-hydroxycoumarin and their potential applications in solution- and solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102146068A - 3-benzoyl-4-hydroxycoumarin derivatives and analogues thereof and application thereof in weeding aspect - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unraveling the Nuances of Diethyl 2-benzoylmalonate and Its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of the structural subtleties of organic molecules is paramount. This guide provides a comprehensive spectroscopic comparison of Diethyl 2-benzoylmalonate and its key analogues, offering valuable insights for compound identification, characterization, and quality control. By presenting detailed experimental data and protocols, this document serves as a practical resource for interpreting the spectral signatures of these versatile synthetic intermediates.
This compound and its related compounds are widely utilized in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry. A thorough spectroscopic analysis is essential to confirm their structure and purity. This guide delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and a selection of its structural analogues: Diethyl 2-benzylmalonate, Diethyl 2-ethylmalonate, Diethyl 2-methylmalonate, Diethyl diethylmalonate, and Dimethyl 2-benzoylmalonate.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and its analogues. This side-by-side comparison highlights the distinct spectral features arising from subtle structural modifications.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | -CH₃ (ester) | -CH₂- (ester) | -CH- (malonate) | Other Protons |
| This compound | 1.25 (t) | 4.25 (q) | 5.5 (s) | 7.4-8.0 (m, aromatic) |
| Diethyl 2-benzylmalonate | 1.2 (t) | 4.1 (q) | 3.8 (t) | 3.2 (d, benzyl CH₂), 7.1-7.3 (m, aromatic)[1][2] |
| Diethyl 2-ethylmalonate | 0.9 (t, ethyl), 1.2 (t, ester) | 4.1 (q, ester), 1.9 (q, ethyl) | 3.3 (t) | |
| Diethyl 2-methylmalonate | 1.2 (t, ester), 1.4 (d, methyl) | 4.1 (q) | 3.5 (q) | |
| Diethyl diethylmalonate | 0.8 (t, ethyl), 1.2 (t, ester) | 4.1 (q, ester), 1.9 (q, ethyl) | - | |
| Dimethyl 2-benzoylmalonate | 3.7 (s) | - | 5.5 (s) | 7.4-8.0 (m, aromatic) |
t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | -CH₃ (ester) | -CH₂- (ester) | -CH- (malonate) | C=O (ester) | C=O (benzoyl) | Aromatic/Other Carbons |
| This compound | 14.0 | 62.0 | 58.0 | 167.0 | 192.0 | 128.0-135.0 |
| Diethyl 2-benzylmalonate | 14.0 | 61.5 | 55.0 | 168.0 | - | 35.0 (benzyl CH₂), 127.0-140.0[1] |
| Diethyl 2-ethylmalonate | 11.5 (ethyl), 14.0 (ester) | 61.0 (ester), 21.0 (ethyl) | 53.0 | 169.0 | - | |
| Diethyl 2-methylmalonate | 14.0 (ester), 15.0 (methyl) | 61.0 | 48.0 | 170.0 | - | |
| Diethyl diethylmalonate | 10.0 (ethyl), 14.0 (ester) | 61.0 (ester), 25.0 (ethyl) | 58.0 | 171.0 | - | |
| Dimethyl 2-benzoylmalonate | 52.5 | - | 58.0 | 167.5 | 192.0 | 128.0-135.0 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O (ester) | C=O (benzoyl/acyl) | C-O Stretch | Aromatic C=C |
| This compound | ~1735 | ~1685 | ~1250 | ~1600, 1450 |
| Diethyl 2-benzylmalonate | ~1730 | - | ~1240 | ~1600, 1450[1][3] |
| Diethyl 2-ethylmalonate | ~1730 | - | ~1250 | - |
| Diethyl 2-methylmalonate | ~1730 | - | ~1250 | -[4] |
| Diethyl diethylmalonate | ~1725 | - | ~1240 | - |
| Dimethyl 2-benzoylmalonate | ~1740 | ~1690 | ~1260 | ~1600, 1450 |
Table 4: Mass Spectrometry Data (m/z of key fragments)
| Compound | Molecular Ion [M]⁺ | [M-OC₂H₅]⁺ | [M-COOC₂H₅]⁺ | Benzoyl/Acyl Fragment | Base Peak |
| This compound | 250 | 205 | 177 | 105 | 105 |
| Diethyl 2-benzylmalonate | 250 | 205 | 177 | - | 91 (tropylium ion)[1][2] |
| Diethyl 2-ethylmalonate | 188 | 143 | 115 | - | 143 |
| Diethyl 2-methylmalonate | 174 | 129 | 101 | - | 129[5] |
| Diethyl diethylmalonate | 216 | 171 | 143 | - | 171[6] |
| Dimethyl 2-benzoylmalonate | 222 | 191 | 163 | 105 | 105 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogues. Specific parameters may need to be optimized for individual instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: -5 to 220 ppm
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[7] For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (MS)
-
Sample Introduction: Samples are introduced via direct infusion or through a gas chromatograph (GC) for separation prior to mass analysis.[8][9]
-
Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
-
Parameters:
-
Ionization energy: 70 eV[5]
-
Mass range: 40-400 m/z
-
Scan speed: 1000 amu/s
-
Visualizing Chemical Processes
To further aid in the understanding of the chemistry of these compounds, the following diagrams illustrate a key synthetic pathway and a typical analytical workflow.
Caption: The Claisen condensation reaction mechanism for the synthesis of this compound.
Caption: A typical workflow for the spectroscopic analysis of an unknown malonate derivative.
This guide provides a foundational spectroscopic comparison of this compound and its analogues. For more in-depth analysis, it is recommended to consult specialized spectroscopic databases and perform co-injection or spiking experiments for definitive peak assignments in complex mixtures. The provided data and protocols should, however, serve as a robust starting point for any researcher working with these valuable chemical entities.
References
- 1. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Diethyl malonate [webbook.nist.gov]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Assessment of Synthesized Diethyl 2-benzoylmalonate
For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of Diethyl 2-benzoylmalonate synthesized via different methods. We present a summary of quantitative data, detailed experimental protocols for purity assessment, and a workflow for the analytical process.
Synthesis of this compound: A Comparison of Routes
The synthesis of this compound can be achieved through several pathways, with the choice of method often influencing the purity profile of the final product. The most common method involves the acylation of diethyl malonate.
Method A: Claisen Condensation (via Ethoxymagnesiummalonic Ester)
This widely used method involves the reaction of benzoyl chloride with the ethoxymagnesium derivative of diethyl malonate.[1] This approach generally provides good yields.
Method B: Direct Acylation with Sodium Hydride
An alternative approach involves the use of a strong base like sodium hydride to deprotonate diethyl malonate, followed by acylation with benzoyl chloride. While conceptually simpler, this method can sometimes lead to a higher incidence of side products.
Method C: Friedel-Crafts Acylation
A less common approach involves the Friedel-Crafts acylation of an appropriate aromatic precursor. This method is generally not preferred due to the potential for multiple side reactions and lower yields for this specific target molecule.
Comparative Purity Analysis
The purity of this compound synthesized by different methods can be quantitatively compared using various analytical techniques. The following table summarizes hypothetical but representative data for such a comparison.
| Parameter | Method A: Claisen Condensation | Method B: Direct Acylation (NaH) | Method C: Friedel-Crafts Acylation |
| Purity by HPLC (%) | 98.5 | 95.2 | 88.7 |
| Purity by GC-MS (%) | 98.2 | 94.8 | 89.1 |
| Major Impurity 1 (%) | 1.1 (Unreacted Diethyl Malonate) | 2.5 (Dibenzoylated Product) | 5.4 (Isomeric Byproducts) |
| Major Impurity 2 (%) | 0.4 (Benzoic Acid) | 1.8 (Unreacted Diethyl Malonate) | 4.3 (Polyacylated Products) |
| Yield (%) | 75 | 68 | 45 |
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for a comprehensive purity assessment of synthesized this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetonitrile.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Data Analysis: The purity is determined by the peak area percentage in the total ion chromatogram. The mass spectrum of the main peak is compared with a reference spectrum for identity confirmation. Impurities are identified by their mass spectra.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum is used to confirm the structure of this compound and to identify any proton-bearing impurities. The integration of signals corresponding to the main compound versus those of impurities can provide a quantitative measure of purity.
-
¹³C NMR Analysis: The carbon NMR spectrum provides further structural confirmation and helps in the identification of impurities that may not be easily distinguishable in the ¹H NMR spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Conclusion
The purity of synthesized this compound is highly dependent on the chosen synthetic route. The Claisen condensation method generally offers a superior purity profile compared to direct acylation or Friedel-Crafts based approaches. A comprehensive purity assessment, employing a combination of chromatographic and spectroscopic techniques such as HPLC, GC-MS, and NMR, is crucial for ensuring the quality and reliability of the synthesized compound for research and development purposes.
References
Validating the Structure of Diethyl 2-benzoylmalonate Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of Diethyl 2-benzoylmalonate derivatives, complete with experimental data and detailed protocols.
The accurate characterization of this compound derivatives is fundamental to understanding their chemical properties, reactivity, and potential as therapeutic agents. A multi-technique approach is often essential to provide orthogonal data, leading to a comprehensive and confident structural assignment. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in this context, and briefly discusses alternative and complementary methods.
Data Presentation: Spectroscopic and Spectrometric Data
The following tables summarize typical quantitative data obtained for this compound and its closely related derivatives. These values serve as a benchmark for researchers synthesizing and characterizing similar molecules.
Table 1: ¹H NMR Spectral Data of this compound Derivatives
| Proton Assignment | This compound | Diethyl benzylmalonate |
| Aromatic protons (m) | 7.30 - 7.50 ppm | 7.24 - 7.44 ppm |
| Malonate CH (s/t) | 5.10 ppm (s) | 3.80 ppm (t, J = 7.7 Hz) |
| O-CH₂ (q) | 4.20 ppm (q, J = 7.1 Hz) | 4.10 ppm (q, J = 7.1 Hz) |
| Benzyl CH₂ (d) | - | 3.20 ppm (d, J = 7.7 Hz) |
| CH₃ (t) | 1.25 ppm (t, J = 7.1 Hz) | 1.15 ppm (t, J = 7.1 Hz) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are in Hertz (Hz).
Table 2: ¹³C NMR Spectral Data of this compound Derivatives
| Carbon Assignment | This compound | Diethyl benzylidenemalonate |
| Benzoyl C=O | ~192 ppm | - |
| Ester C=O | ~165 ppm | ~164, ~166 ppm |
| Aromatic C | ~128 - 136 ppm | ~128 - 142 ppm |
| Malonate CH/C | ~67 ppm | ~128 ppm |
| O-CH₂ | ~62 ppm | ~62 ppm |
| CH₃ | ~14 ppm | ~14 ppm |
Table 3: Mass Spectrometry Data (Electron Ionization) for Diethyl Malonate Derivatives
| Derivative | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Diethyl malonate | 160 | 115, 88, 73, 45 |
| Diethyl benzylmalonate | 250 | 205 (M-45), 176, 131, 91 (base peak)[1] |
| Diethyl butylmalonate | 216 | 171, 160[2] |
m/z = mass-to-charge ratio
Table 4: FT-IR Characteristic Absorption Bands
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| C=O (Ester) | Stretch | 1730 - 1750 |
| C=O (Benzoyl) | Stretch | 1680 - 1700 |
| C-O | Stretch | 1000 - 1300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; filter if particulates are present. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical shift, integration, and multiplicity of proton signals.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet can be used. For less volatile or thermally labile compounds, direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is suitable.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups using correlation tables.
Mandatory Visualization
Caption: A logical workflow for the structural validation of this compound derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by a small molecule inhibitor.
Comparison with Other Alternatives
While NMR, MS, and IR spectroscopy are the primary tools for structural elucidation of small organic molecules, other techniques can provide valuable complementary or, in some cases, definitive information.
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation in the solid state. This is often considered the "gold standard" for structural validation. However, obtaining suitable crystals can be a significant challenge.
-
Elemental Analysis: This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The results are used to confirm the empirical formula, which can be compared to the molecular formula obtained from mass spectrometry.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for characterizing compounds containing chromophores, such as aromatic rings and conjugated systems. While not providing detailed structural information on its own, it can be a valuable tool for confirming the presence of these features and for quantitative analysis.
Conclusion
The structural validation of this compound derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers clues to the molecular formula and substructures through fragmentation, and FT-IR spectroscopy rapidly identifies the key functional groups. For crystalline materials, X-ray crystallography offers the ultimate structural confirmation. By combining the data from these methods, researchers can achieve a high level of confidence in the structure of their synthesized compounds, which is a prerequisite for further investigation into their biological activities and potential as therapeutic agents.
References
A Comparative Guide to the Synthesis of 5-Benzoylbarbituric Acid: Efficacy of Diethyl 2-benzoylmalonate
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of progress. This guide provides a comprehensive comparison of the efficacy of Diethyl 2-benzoylmalonate in the synthesis of 5-benzoylbarbituric acid, a molecule of interest for its potential biological activities. We will objectively compare its performance with an alternative synthetic method, supported by experimental data, and provide detailed protocols for the cited experiments.
Introduction to 5-Benzoylbarbituric Acid Synthesis
5-Benzoylbarbituric acid and its derivatives are of significant interest in medicinal chemistry due to the diverse biological activities associated with the barbiturate scaffold, including anticonvulsant and antimicrobial properties. The synthesis of these molecules can be approached through various routes, with the choice of starting materials and reaction conditions greatly influencing the efficiency, yield, and purity of the final product.
This guide focuses on a primary synthetic pathway utilizing the cyclocondensation of this compound with urea. We will compare this method with a Knoevenagel condensation approach followed by further functionalization, providing a clear overview of the advantages and disadvantages of each.
Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for the synthesis of 5-benzoylbarbituric acid and a related derivative via two different methods. This allows for a direct comparison of reaction yields and conditions.
| Method | Target Molecule | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Method 1: Cyclocondensation | 5-Benzoyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | This compound, Thiourea | Acetic Acid, Reflux | 93% | [1] |
| Method 2: Knoevenagel Condensation | 5-Benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 2-Thiobarbituric acid, Benzaldehyde | Acetic Acid, Sulfuric Acid (cat.), Reflux | High (not specified) | [2] |
Experimental Protocols
Method 1: Synthesis of 5-Benzoyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione via Cyclocondensation
This protocol is based on the Biginelli cyclocondensation reaction.[1]
Materials:
-
This compound
-
Thiourea
-
Glacial Acetic Acid
Procedure:
-
A mixture of this compound (1 equivalent) and thiourea (1 equivalent) is prepared.
-
Glacial acetic acid is added to the mixture to serve as the solvent and catalyst.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 5-benzoyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Method 2: Synthesis of 5-Benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione via Knoevenagel Condensation
This protocol follows a one-pot, three-component tandem cyclization.[2]
Materials:
-
2-Thiobarbituric acid
-
Benzaldehyde
-
Glacial Acetic Acid
-
Sulfuric Acid (catalyst)
Procedure:
-
2,3-Dihydroxynaphthalene, 2-thiobarbituric acid (1 equivalent), and an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) are mixed in glacial acetic acid.
-
A catalytic amount of sulfuric acid is added to the mixture.
-
The reaction mixture is heated under reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed and can be further purified by recrystallization to yield the 5-benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivative.
Visualizing the Synthesis
To better understand the chemical transformations and workflows, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of 5-benzoylbarbituric acid using this compound.
Caption: Comparative experimental workflows for the two synthetic methods.
Caption: Logical relationship of the advantages and disadvantages of each synthetic method.
Discussion and Conclusion
The use of this compound in a cyclocondensation reaction with urea or thiourea presents a direct and high-yielding route to 5-benzoylbarbituric acid and its thio-analogue. A reported yield of 93% for the synthesis of the thioxo-derivative highlights the efficiency of this method.[1] This approach is particularly advantageous when the benzoyl substituent is desired on the final product without the need for additional functionalization steps.
In contrast, the Knoevenagel condensation of a pre-formed barbituric acid derivative with an aldehyde offers a versatile method for introducing a variety of substituents at the 5-position. While specific yield data for the benzaldehyde adduct was not provided in the compared study, Knoevenagel condensations are generally efficient.[2] However, this method results in a benzylidene derivative, which may require subsequent reactions to achieve a benzoyl group.
The choice between these methods will ultimately depend on the specific research goals. For the direct and efficient synthesis of 5-benzoylbarbituric acid, the cyclocondensation of this compound is a superior choice. For the generation of a library of 5-substituted barbiturates with various aromatic groups, the Knoevenagel condensation approach offers greater flexibility.
Further research into the antimicrobial and anticonvulsant activities of 5-benzoylbarbituric acid synthesized via these routes is warranted to fully elucidate its therapeutic potential.
References
Benchmarking Diethyl 2-benzoylmalonate performance in specific reaction types
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Diethyl 2-benzoylmalonate, a versatile precursor, offers unique reactivity due to the presence of the benzoyl group. This guide provides a comparative analysis of its performance in key reaction types against common alternatives, supported by established chemical principles and generalized experimental protocols.
This document delves into the utility of this compound in alkylation, Knoevenagel condensation, and Michael addition reactions. Its performance is benchmarked against two widely used active methylene compounds: Diethyl Malonate and Ethyl Benzoylacetate. While direct, side-by-side quantitative experimental data for this compound is not extensively available in the public domain, this comparison is based on established structure-activity relationships in organic synthesis.[1]
Performance Comparison in Key Reaction Types
The reactivity of active methylene compounds is primarily governed by the acidity of the α-proton and steric hindrance around the reactive center. The benzoyl group in this compound is electron-withdrawing, which is expected to increase the acidity of the α-proton compared to Diethyl Malonate, potentially leading to faster reaction rates under basic conditions. However, the bulky benzoyl group may also introduce steric hindrance, impacting the accessibility of the carbanion.
Table 1: Theoretical Performance Comparison in Alkylation Reactions
| Reagent | Expected Reactivity | Potential for Side Reactions | Notes |
| This compound | High | Moderate | The electron-withdrawing benzoyl group enhances the acidity of the α-proton, facilitating enolate formation. Steric hindrance from the benzoyl group might disfavor dialkylation. |
| Diethyl Malonate | Moderate | High | Serves as a baseline for reactivity. Prone to dialkylation, which can be a desired outcome or a side reaction depending on the synthetic goal.[1] |
| Ethyl Benzoylacetate | High | Low | The single ester group offers less steric hindrance than the two in diethyl malonate derivatives, but the benzoyl group still influences reactivity. Primarily undergoes mono-alkylation. |
Table 2: Theoretical Performance Comparison in Knoevenagel Condensation
| Reagent | Expected Reactivity with Aldehydes | Product Characteristics | Notes |
| This compound | High | Forms α,β-unsaturated compounds with a benzoyl group, offering further synthetic handles. | The increased acidity of the α-proton should favor condensation. The reaction is typically catalyzed by weak bases.[2] |
| Diethyl Malonate | Moderate | Produces standard α,β-unsaturated dicarboxylic esters.[3] | A standard reagent for Knoevenagel condensations, often requiring a catalyst like piperidine.[3] |
| Ethyl Benzoylacetate | High | Yields α,β-unsaturated β-keto esters. | A common substrate in Knoevenagel condensations, reacting readily with various aldehydes.[2][4] |
Table 3: Theoretical Performance Comparison in Michael Additions (as a Donor)
| Reagent | Nucleophilicity of Enolate | Steric Hindrance | Notes |
| This compound | High | Moderate | The stabilized carbanion is a potent nucleophile for conjugate additions. The benzoyl group may influence the stereochemical outcome of the addition. |
| Diethyl Malonate | Moderate | Low | A classic Michael donor, widely used in the formation of 1,5-dicarbonyl compounds.[5] |
| Ethyl Benzoylacetate | High | Low | The resulting enolate is a soft nucleophile, well-suited for Michael additions. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for specific substrates and reaction conditions.
Protocol 1: General Procedure for Alkylation of Diethyl Malonate Derivatives
This protocol is based on the well-established malonic ester synthesis and can be adapted for this compound.[1]
Materials:
-
Substituted diethyl malonate (e.g., this compound) (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Base (e.g., Sodium Ethoxide, Potassium Carbonate) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., Ethanol, DMF, Toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the base in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the substituted diethyl malonate to the cooled base solution with stirring.
-
After the addition is complete, allow the mixture to stir for 30-60 minutes at room temperature to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol is a generalized procedure for the condensation of active methylene compounds with aldehydes.[3]
Materials:
-
Active methylene compound (e.g., this compound) (1.0 eq)
-
Aldehyde (1.0 eq)
-
Weak base catalyst (e.g., Piperidine, Pyrrolidine) (catalytic amount)
-
Solvent (e.g., Toluene, Ethanol)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine the active methylene compound, the aldehyde, and the solvent.
-
Add a catalytic amount of the weak base.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: General Procedure for Michael Addition (with Diethyl Malonate Derivatives as Donors)
This protocol describes the conjugate addition of a malonate-derived enolate to an α,β-unsaturated carbonyl compound.[5]
Materials:
-
Diethyl malonate derivative (e.g., this compound) (1.0 eq)
-
α,β-unsaturated carbonyl compound (Michael acceptor) (1.0 eq)
-
Base (e.g., Sodium Ethoxide, DBU) (catalytic to stoichiometric amount)
-
Solvent (e.g., Ethanol, THF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the diethyl malonate derivative in the solvent.
-
Add the base to the solution and stir to generate the enolate. The amount of base can be adjusted based on the acidity of the malonate and the desired reaction rate.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C to room temperature).
-
Slowly add the Michael acceptor to the enolate solution.
-
Allow the reaction to stir until completion, monitoring by TLC.
-
Quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the Michael adduct by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams are crucial for understanding the logical flow of chemical transformations and experimental procedures.
Caption: General workflow for the alkylation of diethyl malonates.
Caption: Key steps in the Knoevenagel condensation pathway.
Caption: The general pathway of a Michael addition reaction.
References
Unraveling the Structure-Activity Relationship of Diethyl 2-Benzoylmalonate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a wide array of chemical scaffolds. Among these, derivatives of diethyl 2-benzoylmalonate have emerged as a promising class of compounds with potential applications in medicinal chemistry. Understanding the relationship between the chemical structure of these molecules and their biological activity is paramount for the rational design of more potent and selective drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon available experimental data to elucidate the impact of structural modifications on their biological effects.
While a comprehensive, publicly available SAR study on a broad series of this compound derivatives with quantitative data is limited, we can infer valuable insights from studies on structurally related compounds and the general principles of medicinal chemistry. This guide will focus on the potential anticancer and antimicrobial activities of these derivatives, areas where related malonate compounds have shown promise.
Comparative Analysis of Biological Activity
The core structure of this compound offers several points for chemical modification, primarily on the benzoyl ring. The nature and position of substituents on this ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity.
Anticancer Activity
Studies on related compounds suggest that the introduction of specific substituents on the aromatic ring of molecules can modulate their anticancer efficacy. For instance, in a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, the anticancer activity was found to be dependent on the substituents in the carbonyl group, with phenyl-substituted compounds showing significant potency.[1] Several of these compounds exhibited mean GI50 values in the sub-micromolar range against a panel of human tumor cell lines.[1] While not diethyl 2-benzoylmalonates themselves, this highlights the potential of the benzoyl moiety in conferring cytotoxic activity.
Furthermore, the synthesis of diethyl 2-(2-chloronicotinoyl)malonate has been reported as an important intermediate for small molecule anticancer drugs that act on signaling pathways involved in cancer cell growth.[2] This underscores the relevance of the diethyl malonate scaffold in the design of oncology therapeutics.
Table 1: Hypothetical Anticancer Activity of Substituted this compound Derivatives
| Compound ID | Benzoyl Ring Substituent | Predicted IC50 (µM) on Cancer Cell Line X | Rationale for Predicted Activity |
| DBM-1 | H (Unsubstituted) | > 50 | Baseline activity. |
| DBM-2 | 4-Cl | 10-20 | Electron-withdrawing groups may enhance activity. |
| DBM-3 | 4-OCH3 | 20-40 | Electron-donating groups may have a moderate effect. |
| DBM-4 | 4-NO2 | 5-15 | Strong electron-withdrawing group could increase potency. |
| DBM-5 | 3,4,5-(OCH3)3 | 1-10 | Trimethoxy substitution is a known feature in some potent anticancer agents. |
Note: This table is a hypothetical representation based on SAR principles from related compound classes and is intended for illustrative purposes. Actual experimental data is required for validation.
Antimicrobial Activity
The diethyl malonate framework is also a component of molecules with antimicrobial properties. For instance, a study on diethyl benzylphosphonate analogs revealed that substitutions on the phenyl ring significantly influence their antimicrobial activity against various strains of Escherichia coli.[3] The introduction of a boronic acid group at the para position resulted in a two-fold increase in antimicrobial activity compared to the unsubstituted parent compound.[3] Conversely, bulky substituents led to a complete loss of activity, highlighting the importance of steric factors.[3]
While the benzoylmalonate structure differs from the benzylphosphonate scaffold, these findings suggest that appropriate substitution on the aromatic ring of this compound derivatives could yield compounds with significant antimicrobial potential.
Table 2: Hypothetical Antimicrobial Activity of Substituted this compound Derivatives
| Compound ID | Benzoyl Ring Substituent | Predicted MIC (µg/mL) against E. coli | Rationale for Predicted Activity |
| DBM-1 | H (Unsubstituted) | > 100 | Baseline activity. |
| DBM-6 | 4-F | 50-100 | Halogen substitution can enhance membrane permeability. |
| DBM-7 | 4-OH | 25-75 | Hydroxyl groups can participate in hydrogen bonding with target enzymes. |
| DBM-8 | 4-N(CH3)2 | > 100 | Bulky electron-donating groups might be detrimental to activity. |
Note: This table is a hypothetical representation based on SAR principles from related compound classes and is intended for illustrative purposes. Actual experimental data is required for validation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on standard laboratory practices.
General Synthesis of this compound Derivatives
A common method for the synthesis of these compounds involves the acylation of diethyl malonate with a substituted benzoyl chloride in the presence of a suitable base.
Materials:
-
Diethyl malonate
-
Substituted benzoyl chloride
-
Magnesium ethoxide or Sodium hydride
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of magnesium ethoxide or a suspension of sodium hydride in an anhydrous solvent, diethyl malonate is added dropwise at a controlled temperature (e.g., 0 °C).
-
The mixture is stirred for a specified time to allow for the formation of the enolate.
-
The substituted benzoyl chloride is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Evaluation (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a suitable growth medium in 96-well microtiter plates.
-
A standardized inoculum of the target microorganism (e.g., E. coli) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts and processes described, the following diagrams are provided.
Caption: Hypothetical SAR for Anticancer Activity.
Caption: General Experimental Workflow.
References
Safety Operating Guide
Personal protective equipment for handling Diethyl 2-benzoylmalonate
This guide provides immediate safety, operational, and disposal information for handling Diethyl 2-benzoylmalonate. The following procedures are based on safety data for structurally similar compounds, such as Diethyl benzylmalonate and Diethyl malonate, and should be followed to minimize risk in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological properties for this compound are not fully investigated, it may cause eye, skin, and respiratory tract irritation[1]. It is crucial to handle this compound with appropriate personal protective equipment.
Recommended Personal Protective Equipment:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[1][3] |
| Lab coat or other protective clothing. | To prevent contamination of personal clothing.[1] | |
| Respiratory Protection | Not generally required with adequate ventilation. | Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if vapors, mists, or aerosols are generated.[1][4] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[1]
-
Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent electrostatic discharge.[5]
-
Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] Keep away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][4]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a suitable, closed container for disposal.[1]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.[7]
-
Ventilation: Ensure the area is well-ventilated after a spill.[1]
First Aid:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Disposal Procedure:
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[3]
-
Environmental Precautions: Avoid release into the environment.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
